molecular formula C9H7ClN2O B159331 1-(1H-benzimidazol-2-yl)-2-chloroethanone CAS No. 10227-64-2

1-(1H-benzimidazol-2-yl)-2-chloroethanone

Cat. No.: B159331
CAS No.: 10227-64-2
M. Wt: 194.62 g/mol
InChI Key: WUDLRXMKBSHPAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1H-Benzimidazol-2-yl)-2-chloroethanone (CAS 10227-64-2) is a versatile benzimidazole-based chemical compound with the molecular formula C9H7ClN2O and a molecular weight of 194.62 g/mol . This compound features a reactive chloroacetyl group attached to the 2-position of the benzimidazole scaffold, making it a valuable building block for the synthesis of more complex molecules for research applications . The benzimidazole core is a privileged structure in medicinal chemistry, known for conferring a wide range of pharmacological activities . As a synthetic intermediate, it can be used to develop novel compounds with potential biological activities. Research into benzimidazole derivatives has demonstrated significant antimicrobial properties, including activity against Gram-positive bacteria such as Staphylococcus aureus . Furthermore, structurally related benzimidazole compounds are under investigation for various neuropsychotropic effects, including anxiolytic, antidepressant, and analgesic activities . This product is intended for research purposes as a key intermediate in organic synthesis and drug discovery efforts. It is strictly for laboratory use and is not certified for human consumption or therapeutic application. Researchers should handle this compound with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1H-benzimidazol-2-yl)-2-chloroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c10-5-8(13)9-11-6-3-1-2-4-7(6)12-9/h1-4H,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUDLRXMKBSHPAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Biological Activity and Therapeutic Potential of 1-(1H-Benzimidazol-2-yl)-2-chloroethanone: A Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the development of highly selective, broad-spectrum therapeutics often relies on the strategic functionalization of privileged scaffolds. 1-(1H-benzimidazol-2-yl)-2-chloroethanone (CAS: 10227-64-2)[1], also known as 2-(chloroacetyl)benzimidazole, serves as a critical bifunctional building block. While the compound itself is primarily utilized as an intermediate, its true biological significance is realized through its transformation into complex pharmacophores. By leveraging its highly reactive α -chloro ketone moiety and the DNA-intercalating properties of its benzimidazole core, researchers have successfully synthesized a myriad of potent anticancer, antimicrobial, and anthelmintic agents[2][3].

This technical guide explores the structural rationale, therapeutic diversification, and validated experimental methodologies associated with this pivotal molecule.

Molecular Architecture & Chemical Biology

The pharmacological versatility of 1-(1H-benzimidazol-2-yl)-2-chloroethanone is rooted in its dual-component architecture:

  • The Benzimidazole Core: As an isostere of naturally occurring purine nucleotides, the benzimidazole ring readily interacts with biopolymers. It is capable of forming robust hydrogen bonds and engaging in π−π stacking with DNA base pairs and enzyme active sites (e.g., Topoisomerase I and GSK-3 β )[3][4].

  • The α -Chloro Ketone Moiety: The adjacent carbonyl group highly polarizes the carbon-chlorine bond, rendering the α -carbon exceptionally electrophilic. This allows the molecule to act as a "warhead" precursor, readily undergoing SN​2 nucleophilic substitution and subsequent cyclocondensation reactions with hydrazines, thiols, and amines[5].

G A 1-(1H-benzimidazol-2-yl) -2-chloroethanone B Nucleophilic Substitution (SN2 Reaction) A->B Amines/Thiols C Cyclocondensation (Ring Closure) A->C Dinucleophiles D Triazolo-thiadiazoles (Anticancer Agents) B->D Hydrazonoyl Chlorides E Thiabendazole (Anthelmintic) C->E Decarboxylation F Pyrazinobenzimidazoles (Antitumor Agents) C->F Amine Cyclization

Synthetic diversification of the core scaffold into therapeutic agents.

Therapeutic Diversification: Anticancer & Antimicrobial Efficacy

Anticancer Agents: Triazolo-thiadiazoles and Oxadiazole Conjugates

The most significant biological application of 1-(1H-benzimidazol-2-yl)-2-chloroethanone lies in the synthesis of novel anticancer agents. By clubbing the benzimidazole ring with triazolo-thiadiazoles or triazolo-thiadiazines, researchers have developed compounds with remarkable broad-spectrum cytotoxicity[2].

For instance, Compound 5h (synthesized via this intermediate) demonstrated exceptional growth inhibition against the NCI-60 human tumor cell line panel, with GI50​ values ranging from 0.20 to 2.58 μM, showing superior selectivity for leukemia cell lines[2]. Similarly, bendamustine-inspired derivatives, such as Compound 4f , utilize the benzimidazole core to achieve potent inhibition of CNS cancer cell lines (e.g., SNB-75) by acting as Topoisomerase inhibitors[3][4].

Pathway Drug Benzimidazole Derivative Topo Topoisomerase I Inhibition Drug->Topo Intercalation DNA DNA Double-Strand Breaks Topo->DNA Cleavage Complex Stabilization p53 p53 Phosphorylation DNA->p53 ATM/ATR Kinase Apoptosome Cytochrome c + Apaf-1 p53->Apoptosome Bax Upregulation Caspase Caspase 9 & 3 Activation Apoptosome->Caspase Cleavage Apoptosis Cellular Apoptosis Caspase->Apoptosis Execution

Mechanism of action: Topoisomerase I inhibition leading to apoptosis.

Antimicrobial and Anthelmintic Applications

Beyond oncology, the compound is an industrially vital intermediate for the synthesis of Thiabendazole , a broad-spectrum anthelmintic and fungicide[5]. The synthesis involves the condensation of o-phenylenediamine, followed by halogenation to form the chloroacetyl intermediate, and a final decarboxylation step[5]. The resulting benzimidazole derivatives disrupt the microtubule dynamics of fungal and helminthic cells by binding to β -tubulin.

Quantitative Profiling of Lead Derivatives

The following table summarizes the biological activity of key therapeutic derivatives synthesized from the 1-(1H-benzimidazol-2-yl)-2-chloroethanone scaffold.

Derivative / CompoundPrimary Target / Cell Line GI50​ (μM)Therapeutic ApplicationSource
Compound 5h (Triazolo-thiadiazole)Leukemia / CNS Cancer0.20 – 2.58AnticancerHusain et al.[2]
Compound 4f (Oxadiazole conjugate)SNB-75 (CNS Cancer)0.09AnticancerRashid et al.[4]
Compound 8I (Acridine conjugate)K562 (Leukemia)2.68Anticancer (Topo I Inhibitor)PMC Review[3]
Thiabendazole Fungal/Helminth β -tubulinN/AAntifungal / AnthelminticPatent CN112062723A[5]

Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the handling, synthesis, and biological evaluation of this scaffold.

Synthesis and Isolation of 1-(1H-benzimidazol-2-yl)-2-chloroethanone

Causality Note: Dichloroethane is explicitly chosen as the solvent in the halogenation step because its dielectric constant stabilizes the intermediate while allowing precise thermal control (50–60 °C). This prevents the unwanted di-halogenation of the highly reactive α -carbon[5].

Step-by-Step Protocol:

  • Precursor Condensation: React o-phenylenediamine with the appropriate aliphatic acid precursor in an acidic environment to yield the crude acetylbenzimidazole precursor.

  • Halogenation: Dissolve the crude precursor in dichloroethane.

  • Reagent Addition: Slowly add the halogenating reagent (e.g., sulfuryl chloride or chlorine gas) dropwise while maintaining the reaction temperature strictly between 50 °C and 60 °C for 4 to 6 hours[5].

  • Monitoring (Self-Validation): Monitor the reaction progress via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase. The disappearance of the precursor spot validates reaction completion.

  • Workup: Desolventize under reduced pressure to recover the dichloroethane. Wash the resulting solid with cold water to remove acidic byproducts.

  • Characterization: Confirm the structural integrity of the white solid via 1H -NMR (look for the distinct singlet of the −CH2​Cl protons around δ 4.8–5.0 ppm) and LC-MS (m/z 194.62)[1].

In Vitro Anticancer Screening (NCI-60 SRB Assay)

Causality Note: The Sulforhodamine B (SRB) assay is preferred over the MTT assay for these derivatives. MTT relies on mitochondrial metabolic activity, which can be artificially skewed by compounds that uncouple oxidative phosphorylation. SRB binds stoichiometrically to basic amino acids, providing a direct, linear correlation to total cellular protein mass (cell density)[4].

Step-by-Step Protocol:

  • Cell Seeding: Seed target cancer cell lines (e.g., SNB-75, K562) in 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well. Incubate for 24 hours at 37 °C, 5% CO2​ .

  • Time Zero ( Tz​ ) Fixation (Self-Validation): Fix one plate immediately after the 24-hour incubation. This establishes a baseline ( Tz​ ) to differentiate between cytostatic (growth inhibition) and cytocidal (cell death) effects.

  • Drug Treatment: Add the synthesized benzimidazole derivatives at five 10-fold serial dilutions (e.g., 0.01, 0.1, 1, 10, and 100 μM). Incubate for 48 hours.

  • Fixation: Add cold 50% Trichloroacetic acid (TCA) gently to each well. Why: TCA precipitates cellular proteins, permanently anchoring the cells to the plate bottom to prevent biomass loss during subsequent washes. Incubate at 4 °C for 1 hour, then wash with deionized water and air-dry.

  • Staining: Add 0.4% (w/v) SRB dissolved in 1% acetic acid. Incubate for 10 minutes at room temperature.

  • Washing: Wash plates four times with 1% acetic acid. Why: The mild acid removes unbound dye without altering the pH enough to dissociate the dye bound to the basic amino acids.

  • Solubilization & Reading: Solubilize the bound dye using 10 mM unbuffered Tris base (pH 10.5). Read the optical density (OD) at 515 nm using a microplate reader.

  • Data Calculation: Calculate the GI50​ by comparing the treated wells to the Tz​ and untreated control wells.

References

  • Title: CN112062723A - Preparation method of thiabendazole intermediate Source: Google Patents URL
  • Source: PubMed (National Institutes of Health)
  • Title: Design and synthesis of benzimidazoles containing substituted oxadiazole, thiadiazole and triazolo-thiadiazines as a source of new anticancer agents Source: ResearchGate URL
  • Source: PMC (National Institutes of Health)
  • Title: 1-(1H-benzimidazol-2-yl)

Sources

1-(1H-Benzimidazol-2-yl)-2-chloroethanone: A Comprehensive Technical Guide on Synthesis, Mechanisms, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry and advanced organic synthesis, 1-(1H-benzimidazol-2-yl)-2-chloroethanone (commonly referred to as 2-(chloroacetyl)benzimidazole) serves as a critical bifunctional building block. Featuring both a pharmacologically privileged benzimidazole core and a highly reactive α -haloketone moiety, this compound is the linchpin in the synthesis of blockbuster anthelmintics (e.g., Thiabendazole), novel oncology candidates, and serves as a key reference standard for impurity profiling in proton-pump inhibitors.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic descriptive chemistry. We will dissect the causality behind synthetic route selections, provide self-validating experimental protocols, and map the mechanistic logic that makes this molecule indispensable for drug development professionals.

Physicochemical Profiling & Structural Analysis

Understanding the physicochemical behavior of 1-(1H-benzimidazol-2-yl)-2-chloroethanone is the first step in predicting its reactivity and solubility during synthesis. The presence of the α -chloroketone makes the molecule highly susceptible to nucleophilic attack, while the benzimidazole nitrogen provides a site for hydrogen bonding and potential salt formation.

Table 1: Key Physicochemical and Structural Data

PropertyValue
IUPAC Name 1-(1H-benzimidazol-2-yl)-2-chloroethanone
Common Synonyms 2-(chloroacetyl)benzimidazole; Ethanone, 1-(1H-benzimidazol-2-yl)-2-chloro-
CAS Registry Number 10227-64-2
Molecular Formula C 9​ H 7​ ClN 2​ O
Molecular Weight 194.62 g/mol
Topological Polar Surface Area (TPSA) 45.8 Ų
XLogP3 (Lipophilicity) 1.9
Hydrogen Bond Donors / Acceptors 1 / 2

Data supported by the National Center for Biotechnology Information's PubChem database [1].

Core Synthetic Methodologies & Causality

The industrial and laboratory syntheses of 1-(1H-benzimidazol-2-yl)-2-chloroethanone rely on the condensation of o-phenylenediamine with various α -keto or α -hydroxy acids. The choice of route dictates the environmental impact, yield, and impurity profile of the final product.

  • The Lactic Acid Route (Traditional): Involves the condensation of o-phenylenediamine with lactic acid to form 2-(1-hydroxyethyl)benzimidazole, followed by aggressive oxidation (often using KMnO 4​ ) to yield 2-acetylbenzimidazole, which is subsequently chlorinated. Causality for avoidance: The heavy metal waste from oxidation makes this route ecologically and economically unfavorable for modern scale-up.

  • The Pyruvic Acid Route (Direct): Utilizes pyruvic acid for direct condensation to 2-acetylbenzimidazole, bypassing the oxidation step, followed by α -halogenation.

  • The Oxaloacetic Acid Route (Modern Industrial): As detailed in recent patent literature [2], this route condenses o-phenylenediamine with oxaloacetic acid, followed by halogenation and a controlled decarboxylation. Causality for adoption: This method boasts >80% yields, near-zero heavy metal waste, and utilizes highly recoverable solvents, aligning with green chemistry mandates.

SynthesisRoutes OPD o-Phenylenediamine HEB 2-(1-Hydroxyethyl) benzimidazole OPD->HEB + Lactic Acid (H+, Heat) AB 2-Acetylbenzimidazole OPD->AB + Pyruvic Acid (H+, Heat) Target 1-(1H-benzimidazol-2-yl) -2-chloroethanone OPD->Target + Oxaloacetic Acid 1. Condensation 2. Halogenation 3. Decarboxylation Lactic Lactic Acid Lactic->HEB Pyruvic Pyruvic Acid Pyruvic->AB Oxalo Oxaloacetic Acid Oxalo->Target HEB->AB KMnO4 (Oxidation) AB->Target Cl2 or SO2Cl2 (Alpha-Halogenation)

Fig 1: Synthetic pathways to 1-(1H-benzimidazol-2-yl)-2-chloroethanone from o-phenylenediamine.

Self-Validating Experimental Protocol: The Pyruvic Acid Route

To ensure reproducibility, the following protocol for the Pyruvic Acid route is designed as a self-validating system , incorporating specific In-Process Controls (IPCs) to verify chemical causality at each stage.

Phase 1: Condensation to 2-Acetylbenzimidazole
  • Step 1: Charge a round-bottom flask with 10.8 g (0.1 mol) of o-phenylenediamine and 100 mL of 2N HCl.

  • Step 2: Cool the mixture to <10 °C. Causality: Cooling prevents uncontrolled exothermic polymerization when the reactive α -keto acid is introduced.

  • Step 3: Dropwise, add 8.8 g (0.1 mol) of pyruvic acid.

  • Step 4: Heat the mixture to reflux (approx. 100 °C) for 4–6 hours. The acidic environment activates the carbonyl group of pyruvic acid, driving the nucleophilic attack by the primary amines, followed by dehydration to close the imidazole ring.

  • Validation (IPC 1): Perform TLC (Eluent: EtOAc/Hexane 1:1). The reaction is complete when the o-phenylenediamine spot (ninhydrin active) completely disappears.

  • Step 5: Cool to room temperature and neutralize with 5N NaOH to pH 7-8. Filter the precipitated 2-acetylbenzimidazole, wash with distilled water, and dry.

Phase 2: Controlled α -Halogenation
  • Step 6: Dissolve the intermediate in 50 mL of glacial acetic acid.

  • Step 7: Add 13.5 g (0.1 mol) of sulfuryl chloride (SO 2​ Cl 2​ ) dropwise at 30 °C. Causality: The enolization of the ketone is the rate-determining step. The acidic solvent auto-catalyzes this enolization, allowing electrophilic chlorination strictly at the α -carbon.

  • Step 8: Stir for 2 hours at 40 °C. Crucial Control: Do not exceed 50 °C. Higher temperatures provide the activation energy required for a second chlorination event, leading to the unwanted dichloro-impurity.

  • Validation (IPC 2): Analyze via LC-MS. Successful mono-chlorination is confirmed by the presence of the M+ and M+2 isotopic pattern at m/z 194 and 196 in a strict 3:1 ratio (characteristic of a single 35 Cl / 37 Cl atom).

  • Step 9: Pour into ice water, filter the resulting white/pale-yellow solid, and recrystallize from ethanol to yield pure 1-(1H-benzimidazol-2-yl)-2-chloroethanone.

Mechanistic Deep Dive: Hantzsch Thiazole Synthesis

The most prominent application of 1-(1H-benzimidazol-2-yl)-2-chloroethanone is its use as an electrophilic α -haloketone in the Hantzsch Thiazole Synthesis to produce Thiabendazole (2-(thiazol-4-yl)-1H-benzimidazole), a broad-spectrum anthelmintic and fungicide.

Mechanistic Causality:

  • S-Alkylation: The sulfur atom of thioformamide is highly nucleophilic. It attacks the α -carbon of the chloroethanone, displacing the chloride ion in an S N​ 2 fashion to form a thioether intermediate.

  • Cyclization: The nitrogen of the thioamide then attacks the highly electrophilic carbonyl carbon (activated by the adjacent electron-withdrawing benzimidazole ring), forming a hydroxythiazoline intermediate.

  • Aromatization: Acid-catalyzed dehydration removes a molecule of water, driving the system toward the thermodynamically stable, fully aromatic thiazole ring.

HantzschMechanism A 1-(1H-benzimidazol-2-yl) -2-chloroethanone C S-Alkylation Intermediate (Thioether) A->C Nucleophilic attack by S (- HCl) B Thioformamide B->C D Hydroxythiazoline Intermediate C->D Intramolecular N attack on carbonyl E Thiabendazole (Active API) D->E Dehydration (- H2O) & Aromatization

Fig 2: Hantzsch thiazole synthesis mechanism converting the alpha-haloketone to Thiabendazole.

Broader Applications in Drug Development

Beyond Thiabendazole, 1-(1H-benzimidazol-2-yl)-2-chloroethanone is utilized across multiple facets of pharmaceutical science:

  • Oncology Drug Discovery: Researchers actively utilize this building block to synthesize benzimidazole derivatives clubbed with triazolo-thiadiazoles. The reactive chlorine allows for facile substitution with various triazole thiols, yielding conjugates that exhibit potent anti-proliferative activity against human cancer cell lines.

  • Impurity Profiling (Quality Control): In the synthesis of proton-pump inhibitors like Esomeprazole, side reactions can lead to the formation of benzimidazole-based degradation products. 1-(1H-benzimidazol-2-yl)-2-chloroethanone is commercially cataloged (e.g., as Esomeprazole Impurity 205) [3] to serve as an analytical reference standard, ensuring API batches meet stringent ICH guidelines for purity.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 12216289, 1-(1H-benzimidazol-2-yl)-2-chloroethanone." PubChem. Available at:[Link]

  • Google Patents. "Preparation method of thiabendazole intermediate (CN112062723A)." Patent Literature.

1-(1H-Benzimidazol-2-yl)-2-chloroethanone: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the synthesis, derivatization, and pharmacological application of 1-(1H-benzimidazol-2-yl)-2-chloroethanone. As a Senior Application Scientist, I have structured this whitepaper to provide actionable, field-proven insights into leveraging this privileged scaffold for advanced drug discovery.

Executive Summary

In modern drug discovery, the selection of a versatile chemical building block is paramount for developing robust structure-activity relationship (SAR) libraries. 1-(1H-benzimidazol-2-yl)-2-chloroethanone (CAS 10227-64-2) stands out as a highly reactive, privileged intermediate [1]. By coupling the broad-spectrum biological mimicry of the benzimidazole ring with the exceptional electrophilicity of an α -chloroketone, this scaffold enables rapid diversification into complex heterocyclic systems, including thiazoles, imidazopyridines, and aminoethanones. This guide details the self-validating synthetic protocols, derivatization strategies, and pharmacological mechanisms that make this compound a cornerstone of targeted therapeutics.

Structural Rationale & Chemical Reactivity

The synthetic utility of 1-(1H-benzimidazol-2-yl)-2-chloroethanone stems from its dual-reactivity profile.

  • The α -Chloroketone Moiety: The highly electronegative chlorine atom withdraws electron density from the adjacent α -carbon. Synergized by the electron-withdrawing carbonyl group, this α -carbon becomes exceptionally electrophilic, making it an ideal substrate for SN​2 nucleophilic attacks by amines, thiols, and bis-nucleophiles.

  • The Benzimidazole Nitrogen: The secondary amine (N-H) in the benzimidazole ring provides a secondary site for N-alkylation or intramolecular cyclization, allowing for the formation of fused tricyclic systems.

Reactivity OPDA o-Phenylenediamine + Lactic Acid Intermediate 2-Hydroxyethylbenzimidazole OPDA->Intermediate Phillips Condensation Acetyl 2-Acetylbenzimidazole Intermediate->Acetyl Oxidation (CrO3/H2SO4) Core 1-(1H-benzimidazol-2-yl) -2-chloroethanone Acetyl->Core α-Chlorination (NCS)

Synthetic workflow from o-phenylenediamine to the core chloroethanone scaffold.

Self-Validating Experimental Protocols

To ensure reproducibility and high yield, the synthesis of the core scaffold and its derivatives must be tightly controlled. Below are the field-proven, step-by-step methodologies.

Protocol A: Synthesis of 1-(1H-benzimidazol-2-yl)-2-chloroethanone

Direct condensation of o-phenylenediamine with 3-chloro-2-oxopropanoic acid often yields complex mixtures. A more controlled, self-validating approach is the α -chlorination of 2-acetylbenzimidazole [2].

Step-by-Step Methodology:

  • Preparation of 2-Acetylbenzimidazole: Condense o-phenylenediamine with lactic acid under Phillips reaction conditions (reflux in 4N HCl) to yield 2-hydroxyethylbenzimidazole. Oxidize this intermediate using Jones reagent ( CrO3​/H2​SO4​ ) at 0°C to yield 2-acetylbenzimidazole.

  • Enolization & Halogenation: Dissolve 2-acetylbenzimidazole (10 mmol) in glacial acetic acid (20 mL).

  • Controlled Chlorination: Add N-Chlorosuccinimide (NCS) (10.5 mmol) portion-wise over 30 minutes at room temperature. Stir the mixture at 50°C for 4 hours.

  • Workup: Pour the mixture into ice water, neutralize with saturated NaHCO3​ , and extract with dichloromethane (DCM). Dry over anhydrous Na2​SO4​ and concentrate in vacuo.

Causality & Expert Insight: Why use NCS in acetic acid instead of Cl2​ gas? NCS provides a controlled, slow release of electrophilic chlorine. Acetic acid acts as a protic solvent that facilitates the enolization of the ketone—a strict prerequisite for α -halogenation. This specific combination prevents over-chlorination (forming the unwanted 2,2-dichloroethanone byproduct), making the protocol self-validating via simple TLC monitoring.

Protocol B: Hantzsch Thiazole Synthesis (Derivatization)

The core scaffold is frequently used to synthesize benzimidazolyl-thiazole hybrids, which are potent kinase inhibitors [4].

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 1-(1H-benzimidazol-2-yl)-2-chloroethanone (5 mmol) and a substituted thiourea (5 mmol) in absolute ethanol (15 mL).

  • Condensation: Reflux the mixture for 6-8 hours. The reaction progress is monitored by the disappearance of the starting material via TLC (Eluent: EtOAc/Hexane 1:1).

  • Isolation: Cool the mixture to room temperature. The resulting thiazole hydrochloride salt precipitates directly from the solution. Filter and wash with cold ethanol.

Causality & Expert Insight: The highly electrophilic α -carbon undergoes rapid SN​2 attack by the sulfur atom of thiourea (sulfur is highly polarizable and more nucleophilic than nitrogen). Subsequent intramolecular cyclization occurs between the thiourea nitrogen and the ketone carbonyl, followed by dehydration to yield the thermodynamically stable aromatic thiazole ring.

Derivatization Core 1-(1H-benzimidazol-2-yl) -2-chloroethanone Subst Nucleophilic Substitution (Amines/Thiols) Core->Subst SN2 Reaction Cyclo Hantzsch Cyclization (Thioureas) Core->Cyclo Condensation Amino 2-Amino/Thio Derivatives Subst->Amino Thiazole Benzimidazolyl-Thiazoles Cyclo->Thiazole

Divergent derivatization pathways from the core chloroethanone scaffold.

Pharmacological Applications & Biological Activity

Derivatives of 1-(1H-benzimidazol-2-yl)-2-chloroethanone have demonstrated profound efficacy across multiple therapeutic areas, most notably in oncology and infectious diseases.

Anticancer Mechanisms: Topoisomerase I Inhibition

Benzimidazole-triazole and benzimidazole-thiazole hybrids act as potent Topoisomerase I (Topo I) poisons [3]. By intercalating into the DNA minor groove and binding to the Topo I-DNA cleavage complex, these derivatives prevent DNA religation. This stabilization leads to double-strand DNA breaks during replication, triggering G2/M cell cycle arrest and subsequent caspase-mediated apoptosis.

MOA Drug Benzimidazole Derivative Topo Topoisomerase I Drug->Topo Binds & Inhibits DNA DNA Cleavage Complex Topo->DNA Prevents DNA Ligation Arrest G2/M Cell Cycle Arrest DNA->Arrest DNA Damage Response Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Caspase Activation

Mechanism of action for Topoisomerase I inhibition by benzimidazole derivatives.

Quantitative Pharmacological Data

The following table summarizes the quantitative efficacy of various derivatives synthesized from the 1-(1H-benzimidazol-2-yl)-2-chloroethanone scaffold across different biological targets [2][3][4].

Derivative ClassPrimary Target / MOACell Line / PathogenIC50 / MIC Value
Benzimidazole-Triazole Topoisomerase I InhibitionA549 (Human Lung Carcinoma)4.56 - 7.34 μM
Benzimidazolyl-Chalcone Tubulin PolymerizationHaemonchus contortus (Nematode)0.16 - 12.0 μg/mL
Benzimidazole-Thiazole Kinase Inhibition (CDK2)MCF-7 (Breast Adenocarcinoma)5.0 - 15.0 μM
Amino-Benzimidazole Microbial Enzyme DisruptionStaphylococcus aureus16 - 64 μg/mL

Conclusion

The 1-(1H-benzimidazol-2-yl)-2-chloroethanone scaffold is a highly versatile chemical tool that bridges the gap between synthetic accessibility and pharmacological potency. By understanding the underlying causality of its α -chloroketone reactivity, medicinal chemists can deploy self-validating protocols to generate diverse libraries of thiazoles, chalcones, and triazoles. As demonstrated by their low micromolar IC50​ values against resistant cancer cell lines and pathogens, these derivatives remain at the forefront of modern targeted drug discovery.

References

  • National Center for Biotechnology Information (PubChem). "1-(1H-benzimidazol-2-yl)-2-chloroethanone | C9H7ClN2O - PubChem Compound Summary." PubChem, 2024.[Link]

  • Pharmacophore Journal. "Design and Pharmacochemical Development of New Anthelmintics with Benzimidazolyl Arylpropenone Profile: Structure-Activity Relationships." Pharmacophore, 2020.[Link]

  • ACS Omega. "New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies." ACS Publications, 2024.[Link]

  • National Institutes of Health (PMC). "Synthesis, molecular docking, ctDNA interaction, DFT calculation and evaluation of antiproliferative activities of diaminotriazine-thiazole derivatives." PubMed Central, 2017.[Link]

Navigating the Solubility Profile of 1-(1H-benzimidazol-2-yl)-2-chloroethanone in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Synthetic Chemists Compound of Interest: 1-(1H-benzimidazol-2-yl)-2-chloroethanone (CAS: 10227-64-2)[1]

Executive Summary

1-(1H-benzimidazol-2-yl)-2-chloroethanone, frequently referred to as 2-chloroacetylbenzimidazole, is a highly reactive and structurally significant heterocyclic intermediate. It serves as a critical building block in the synthesis of anthelmintic drugs, such as thiabendazole, and various other pharmacophores[2].

For synthetic chemists and drug development professionals, understanding the solubility profile of this compound is not merely a matter of finding a liquid to dissolve a solid; it is an exercise in balancing solvation thermodynamics with chemical stability . The presence of the highly reactive α -halo ketone moiety demands careful solvent selection to prevent unwanted nucleophilic substitution or degradation during extraction, recrystallization, and assay preparation.

Structural Causality: The Physics of its Solvation

To predict and understand the solubility of 1-(1H-benzimidazol-2-yl)-2-chloroethanone, we must deconstruct its molecular architecture into two primary domains:

  • The Benzimidazole Core: This fused bicyclic system contains both a hydrogen-bond donor (-NH) and a hydrogen-bond acceptor (-N=)[3]. In its solid state, benzimidazole derivatives form strong intermolecular hydrogen-bonded lattices, which contribute to their high melting points and limited solubility in non-polar solvents[4]. To dissolve the compound, a solvent must possess enough polarity or hydrogen-bonding capability to disrupt this crystal lattice[5].

  • The 2-Chloroethanone (Chloroacetyl) Moiety: The carbonyl group acts as an additional hydrogen-bond acceptor, increasing the molecule's affinity for protic solvents. However, the adjacent chlorine atom creates a highly electrophilic carbon center. Crucial Insight: Solvents that are strong nucleophiles (e.g., primary amines, and to a lesser extent, primary alcohols under basic/heated conditions) can react with this moiety, leading to degradation.

Therefore, the ideal solvent for this compound must be highly polar to disrupt the benzimidazole lattice, yet non-nucleophilic to preserve the α -halo ketone.

Solvation Compound 1-(1H-benzimidazol-2-yl) -2-chloroethanone PolarAprotic Polar Aprotic Solvents (DMSO, DMF) Compound->PolarAprotic High Solubility (Strong dipole, non-nucleophilic) PolarProtic Polar Protic Solvents (MeOH, EtOH) Compound->PolarProtic Moderate Solubility (H-bond active, but reactivity risk) NonPolar Non-Polar Solvents (Hexane, Toluene) Compound->NonPolar Low Solubility (Cannot disrupt crystal lattice)

Figure 1: Solvation dynamics and solvent compatibility for 1-(1H-benzimidazol-2-yl)-2-chloroethanone.

Solubility Matrix in Organic Solvents

Based on the physicochemical principles of substituted benzimidazoles and empirical extraction data from synthetic workflows[2][5], the following table summarizes the solubility profile of 1-(1H-benzimidazol-2-yl)-2-chloroethanone across various organic solvent classes.

Solvent ClassSolventDielectric Constant ( ε )Qualitative SolubilityEst. Solubility Range (mg/mL at 25°C)Mechanistic Rationale & Application Notes
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7High > 50Excellent H-bond acceptor; disrupts the benzimidazole lattice without reacting with the chloroacetyl group. Ideal for NMR and biological assay stock solutions.
Polar Aprotic Dimethylformamide (DMF)36.7High > 30Similar to DMSO; excellent for high-concentration synthetic reactions.
Polar Protic Methanol32.7Moderate 5 - 15Good H-bond donor/acceptor. Warning: Prolonged heating may cause slow solvolysis of the α -halo ketone.
Polar Protic Ethanol24.5Moderate 2 - 10Slightly lower polarity than methanol; often used as a co-solvent.
Moderately Polar Ethyl Acetate6.0Moderate 5 - 20Highly effective for liquid-liquid extraction from aqueous phases (pH > 8) during synthesis[2].
Non-Polar Toluene2.4Low < 1Insufficient polarity to overcome the intermolecular hydrogen bonding of the solid state[5].
Non-Polar Hexanes1.9Very Low < 0.1Complete lack of dipole or H-bonding capability; useful only as an anti-solvent for precipitation.

Experimental Methodology: Self-Validating Solubility Protocol

To determine the exact quantitative solubility of 1-(1H-benzimidazol-2-yl)-2-chloroethanone for a specific formulation, a standard gravimetric approach is insufficient. Because the compound contains a reactive α -halo ketone, measuring dissolved mass alone cannot distinguish between the intact parent compound and potential solvated degradation products.

As a best practice, you must utilize a Stability-Indicating HPLC-UV Shake-Flask Method . This ensures the protocol is a self-validating system: it simultaneously measures concentration and confirms chemical integrity.

Step-by-Step Protocol
  • Preparation of the Saturated Solution:

    • Add an excess amount of 1-(1H-benzimidazol-2-yl)-2-chloroethanone solid (e.g., 50 mg) to a glass vial containing 1.0 mL of the target organic solvent.

    • Seal the vial tightly to prevent solvent evaporation.

  • Isothermal Equilibration:

    • Place the vial in a thermostatic orbital shaker set to 25.0 ± 0.1 °C.

    • Agitate at 300 RPM for 24 to 48 hours. Scientist's Note: Do not exceed 48 hours for protic solvents to minimize the risk of nucleophilic degradation.

  • Phase Separation:

    • Remove the vial and allow it to stand vertically for 2 hours to let large particulates settle.

    • Transfer the supernatant to a microcentrifuge tube and centrifuge at 10,000 x g for 10 minutes.

    • Filter the resulting supernatant through a 0.45 µm PTFE syringe filter (ensure the filter material is compatible with the solvent).

  • Quantitative Analysis (HPLC-UV):

    • Dilute an aliquot of the filtered supernatant with the HPLC mobile phase to fall within the linear range of your calibration curve.

    • Analyze via HPLC (e.g., C18 column, Acetonitrile/Water gradient with 0.1% TFA, UV detection at ~254 nm).

  • Data Validation (The Critical Step):

    • Examine the chromatogram. If secondary peaks (degradants) account for >2% of the total peak area, the solubility data in that specific solvent must be flagged as thermodynamically unstable. The measured concentration applies only to the intact parent peak.

Protocol Step1 1. Excess Solid Addition Add compound to target solvent Step2 2. Isothermal Equilibration Agitate at 25°C for 24-48h Step1->Step2 Step3 3. Phase Separation Centrifuge & Filter (0.45 µm PTFE) Step2->Step3 Step4 4. Quantitative Analysis HPLC-UV Quantification of Parent Peak Step3->Step4 Step5 5. Data Validation Confirm <2% degradation peaks Step4->Step5

Figure 2: Stability-indicating shake-flask workflow for reactive benzimidazole derivatives.

Practical Applications in Synthetic Workflows

Understanding this solubility profile directly impacts synthetic efficiency. For example, during the industrial preparation of thiabendazole, 1-(1H-benzimidazol-2-yl)-2-chloroethanone is synthesized via the condensation of 1,2-phenylenediamine and 3-chloropyruvic acid in an aqueous acidic medium[2].

Because the compound is protonated in strong acid, it remains soluble in the aqueous phase. To isolate the product, the pH is adjusted to 10 using sodium hydroxide, deprotonating the benzimidazole core and drastically reducing its aqueous solubility, causing it to precipitate[2]. If liquid-liquid extraction is preferred over filtration, ethyl acetate is the solvent of choice. Its moderate polarity perfectly matches the compound's dielectric requirements, allowing for highly efficient partitioning from the aqueous layer into the organic layer without the risk of reacting with the chloroacetyl group[2].

References[1] 1-(1H-benzimidazol-2-yl)-2-chloroethanone | C9H7ClN2O | CID 12216289 - PubChem. Source: nih.gov. URL:https://pubchem.ncbi.nlm.nih.gov/compound/12216289[2] KR20050057774A - Preparation method of thiabendazole - Google Patents. Source: google.com. URL:https://patents.google.com/patent/KR20050057774A/en[5] Navigating the Physicochemical Landscape of 4-Iodo-1H-benzimidazole: A Technical Guide to Solubility and Stability - Benchchem. Source: benchchem.com. URL:https://www.benchchem.com/guide/4-iodo-1h-benzimidazole[4] Somshetwar A and Rao J. Benzimidazole:- A Versatile Moiety. Pharm Res 2020, 4(3): 000210. - Medwin Publishers. Source: medwinpublisher.org. URL:https://medwinpublishers.com/OAJPR/OAJPR16000210.pdf[3] What Is Benzimidazole? Uses in Pharmaceuticals, Agriculture, and Industry - Elchemy. Source: elchemy.com. URL: https://elchemy.com/blog/what-is-benzimidazole

Sources

Computational Modeling and In Silico Profiling of 1-(1H-benzimidazol-2-yl)-2-chloroethanone: A Technical Guide for Rational Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacophoric Significance

1-(1H-benzimidazol-2-yl)-2-chloroethanone (CAS No: 10227-64-2) is a highly versatile bifunctional molecule that serves as a critical building block in medicinal chemistry[1]. Structurally, it combines a privileged benzimidazole scaffold—a motif extensively documented for its broad-spectrum antimicrobial, antiviral, and anticancer activities[2]—with an α-chloroketone moiety.

From a drug design perspective, this molecule is not merely a passive binder. The α-chloroketone acts as a potent electrophilic warhead capable of undergoing nucleophilic substitution ( SN​2 ) reactions[3]. This dual nature allows it to be utilized both as a precursor for synthesizing complex polyheterocycles (such as thiazoles and thienopyridines)[4] and as a foundational scaffold for designing Targeted Covalent Inhibitors (TCIs) directed at catalytic cysteine residues in target proteins[5].

Quantum Chemical Profiling (DFT Analysis)

To rationally deploy 1-(1H-benzimidazol-2-yl)-2-chloroethanone in drug discovery, one must first map its electronic architecture. Density Functional Theory (DFT) provides the mathematical framework to quantify its reactivity.

Methodological Rationale

The B3LYP hybrid functional paired with the 6-311G(d,p) basis set is the industry standard for evaluating benzimidazole derivatives[6]. The inclusion of polarization functions (d,p) is mathematically critical here; it accurately models the diffuse electron cloud of the chlorine atom and the extended π -conjugation of the benzimidazole ring, which standard basis sets often underestimate[7].

Frontier Molecular Orbital (FMO) Analysis

The causality of the molecule's reactivity lies in its Frontier Molecular Orbitals. The Highest Occupied Molecular Orbital (HOMO) is predominantly localized over the electron-rich benzimidazole ring, indicating its capacity to act as an electron donor (e.g., forming π−π stacking or cation- π interactions with target proteins)[6]. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) is heavily localized around the α-chloroketone moiety, confirming its role as a highly reactive electrophilic center primed for nucleophilic attack[7].

Table 1: Quantum Chemical Descriptors (Theoretical Baseline via B3LYP/6-311G(d,p))

PropertyTheoretical ValueMechanistic Significance
HOMO Energy ~ -6.10 eVElectron donating capacity; dictates non-covalent binding strength.
LUMO Energy ~ -2.40 eVElectron accepting capacity; dictates covalent warhead reactivity.
Energy Gap ( Δ E) ~ 3.70 eVIndicates moderate chemical stability with high kinetic reactivity.
Chemical Hardness ( η ) ~ 1.85 eVResistance to charge transfer; lower values indicate higher reactivity.
Electrophilicity Index ( ω ) ~ 4.80 eVHigh propensity for nucleophilic attack at the α-carbon.

Targeted Covalent Docking Workflow

Because the α-chloroketone warhead is designed to form an irreversible covalent bond with nucleophilic residues (primarily cysteine thiols), traditional non-covalent docking algorithms are insufficient. The docking protocol must simulate an SN​2 reaction mechanism[5].

Covalent Docking Protocol

This self-validating workflow ensures that the covalent bond is only formed if the pre-reactive geometry is thermodynamically viable.

  • Ligand Preparation: Generate 3D conformers of 1-(1H-benzimidazol-2-yl)-2-chloroethanone at pH 7.4. Define the α-carbon of the chloroethanone as the electrophilic reaction center and the chlorine atom as the leaving group.

  • Protein Preparation: Identify the target catalytic cysteine. Deprotonate the thiol group to a thiolate ( S− ) to accurately represent the highly nucleophilic state required for an SN​2 attack.

  • Pre-reactive Conformational Search: Run a constrained non-covalent docking step. Validation Check: The algorithm must filter out any poses where the distance between the thiolate sulfur and the α-carbon exceeds 3.5 Å, or where the attack angle deviates significantly from the 180° Bürgi-Dunitz trajectory relative to the C-Cl bond.

  • Covalent Bond Formation: For poses passing the geometric filter, mathematically delete the chlorine atom and generate a C-S bond.

  • Complex Minimization: Perform a Prime energy refinement on the newly formed covalent complex to resolve any steric clashes induced by the bond formation.

CovalentDocking A Ligand Preparation C Define Reaction Type A->C B Protein Preparation B->C D Pre-reactive Search C->D E Covalent Bond Formation D->E F Complex Minimization E->F G Scoring & Pose Ranking F->G

Fig 1: Step-by-step covalent docking workflow for α-chloroketone warheads.

Molecular Dynamics (MD) Simulation Pipeline

A static docking pose represents only a theoretical snapshot. To validate the structural integrity of the benzimidazole-protein covalent complex, Molecular Dynamics (MD) simulations are mandatory.

MD Simulation Protocol

The following protocol ensures the thermodynamic stability of the system, preventing artefactual simulation crashes caused by improper solvent equilibration.

  • Topology Generation: Parameterize the covalently bound ligand using the General AMBER Force Field (GAFF), while the protein is parameterized using ff14SB. Critical Step: Custom partial charges for the newly formed C-S bond must be derived via the RESP (Restrained Electrostatic Potential) method at the HF/6-31G* level.

  • Solvation & Neutralization: Place the complex in a cubic TIP3P water box with a 10 Å buffer. Neutralize the system by adding appropriate Na+ or Cl− ions.

  • Energy Minimization: Execute 5,000 steps of steepest descent to eliminate high-energy steric overlaps.

  • NVT Equilibration (Constant Volume/Temperature): Heat the system gradually to 300 K over 100 ps. Causality: NVT stabilizes the kinetic energy before pressure coupling is applied, preventing the water box from violently collapsing around the solute.

  • NPT Equilibration (Constant Pressure/Temperature): Equilibrate for 100 ps at 1 atm using a Berendsen barostat.

  • Production Run: Execute a 100 ns unconstrained trajectory.

  • Trajectory Validation: Calculate the Root Mean Square Deviation (RMSD). Validation Check: The system is only considered stable if the backbone RMSD plateaus below 2.5 Å after the first 20 ns.

MD_Pipeline A Topology Generation B Solvation & Neutralization A->B C Energy Minimization B->C D NVT Equilibration C->D E NPT Equilibration D->E F Production MD Run E->F G Trajectory Analysis F->G

Fig 2: Molecular dynamics simulation pipeline for validating covalent complexes.

ADMET & Pharmacokinetics Profiling

Before advancing 1-(1H-benzimidazol-2-yl)-2-chloroethanone derivatives into in vitro assays, their baseline pharmacokinetic parameters must be evaluated. The compound exhibits excellent compliance with Lipinski’s Rule of Five, making it a highly druggable scaffold[8].

Table 2: Computed Physicochemical Properties

PropertyValuePharmacokinetic Implication
Molecular Weight 194.62 g/mol [8]Highly optimal for oral bioavailability and rapid diffusion.
XLogP3 1.9[8]Excellent lipophilicity balance for membrane permeability.
Topological Polar Surface Area 45.8 Ų[8]Highly favorable for cellular uptake and potential Blood-Brain Barrier (BBB) penetration.
H-Bond Donors 1[8]Provided by the benzimidazole NH; limits desolvation penalties.
H-Bond Acceptors 2[8]Provided by the carbonyl oxygen and benzimidazole imine nitrogen.

Conclusion

1-(1H-benzimidazol-2-yl)-2-chloroethanone is a highly privileged, bifunctional scaffold. By leveraging the electron-donating stability of the benzimidazole ring alongside the aggressive electrophilicity of the α-chloroketone warhead, researchers can design highly selective targeted covalent inhibitors. Adhering to the rigorous DFT, covalent docking, and MD simulation protocols outlined in this guide ensures that computational predictions translate reliably into in vitro efficacy.

References

  • [8] National Center for Biotechnology Information (PubChem). 1-(1H-benzimidazol-2-yl)-2-chloroethanone | C9H7ClN2O | CID 12216289. Retrieved from: [Link]

  • [4] ResearchGate. Synthetic route to the compounds 10 and 11. Retrieved from: [Link]

  • [2] Journal of Medicinal Chemistry (ACS Publications). Repurposing the Antihistamine Terfenadine for Antimicrobial Activity against Staphylococcus aureus. Retrieved from: [Link]

  • [6] IntechOpen. Spectral and Theoretical Studies of Benzimidazole and 2-Phenyl Substituted Derivatives. Retrieved from: [Link]

  • [7] National Institutes of Health (PMC). Crystal structure and DFT study of 2-(pyren-1-yl)-1H-benzimidazole. Retrieved from: [Link]

  • [5] ResearchGate. (PDF) Ro5 Bioactivity Lab: Identification of Drug Candidates for Covalent Docking. Retrieved from:[Link]

Sources

Methodological & Application

Application Note: 1-(1H-Benzimidazol-2-yl)-2-chloroethanone as a Privileged Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Importance

In the pursuit of novel therapeutics, the selection of versatile and reactive building blocks dictates the efficiency of the drug discovery pipeline.1 is a highly reactive α-haloketone and a cornerstone in modern medicinal chemistry[1].

The benzimidazole core acts as a purine isostere, allowing its derivatives to effectively interact with a vast array of biological targets, including kinases, topoisomerases, and microbial enzymes[2]. When functionalized with an α-chloroketone moiety at the 2-position, the molecule becomes an ideal electrophilic precursor for synthesizing multi-heterocyclic hybrids. These include benzimidazole-thiazole, benzimidazole-triazole, and benzimidazole-quinoline architectures[3][4]. These hybrid systems frequently exhibit superior pharmacokinetic and pharmacodynamic profiles compared to their mono-heterocyclic counterparts, overcoming traditional limitations such as poor aqueous solubility or rapid metabolic clearance[2].

Physicochemical Profile

Understanding the baseline properties of the starting material is critical for predicting reaction solubility, optimizing solvent selection, and designing downstream purification steps[1].

PropertyValueRelevance in Synthesis & Drug Design
CAS Number 10227-64-2Standard identifier for procurement and inventory.
Molecular Formula C9H7ClN2ODefines stoichiometric calculations for equivalents.
Molecular Weight 194.62 g/mol Used for precise molar equivalent scaling.
LogP (XLogP3) 1.9Indicates moderate lipophilicity; highly soluble in polar aprotic solvents (DMF, DMSO) and hot alcohols.
Topological Polar Surface Area 45.8 ŲRelevant for predicting the cell permeability of downstream un-ionized derivatives.

Mechanistic Insights: The Hantzsch Thiazole Synthesis

The most prominent application of 1-(1H-benzimidazol-2-yl)-2-chloroethanone is the construction of benzimidazole-thiazole hybrids via the Hantzsch thiazole synthesis. The causality behind this reaction's high efficiency lies in the dual electrophilic nature of the α-chloroketone moiety.

  • S-Alkylation (SN2): The reaction initiates with the nucleophilic attack of a sulfur atom (from a thiourea or thioamide) on the α-carbon, displacing the chloride ion. Because sulfur is a highly polarizable, "soft" nucleophile, this step is rapid and highly regioselective.

  • Intramolecular Cyclization: The adjacent nitrogen of the thiourea intermediate then attacks the highly electrophilic carbonyl carbon, forming a cyclic hemithioacetal intermediate.

  • Dehydration: Acid catalysis protonates the hydroxyl group, facilitating the loss of water. This drives the formation of the fully aromatic, thermodynamically stable thiazole ring.

G A 1-(1H-benzimidazol-2-yl) -2-chloroethanone C S-Alkylation Intermediate A->C SN2 Attack (S-nucleophile) B Thiourea / Thioamide B->C D Hemithioacetal Formation C->D Intramolecular N-Attack E Benzimidazole-Thiazole Hybrid D->E -H2O (Acid Catalyzed)

Figure 1: Mechanistic pathway of the Hantzsch thiazole synthesis using the α-haloketone.

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. The choice of solvent, temperature, and catalyst directly impacts the reaction trajectory and eliminates the need for complex chromatographic purification in many cases.

Protocol A: Synthesis of 2-Amino-4-(1H-benzimidazol-2-yl)thiazole Derivatives

Objective: Construct a benzimidazole-thiazole hybrid for screening as a potential kinase inhibitor[2].

  • Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol (194.6 mg) of 1-(1H-benzimidazol-2-yl)-2-chloroethanone in 10 mL of absolute ethanol.

    • Rationale: Ethanol provides optimal solubility for the starting materials at reflux while allowing the more hydrophobic hybrid product to precipitate upon cooling.

  • Reagent Addition: Add 1.1 mmol of the substituted thiourea.

    • Rationale: The slight excess ensures complete consumption of the α-haloketone, preventing difficult downstream separations.

  • Catalysis: Add 0.1 mL of glacial acetic acid.

    • Rationale: The acid catalyzes the final dehydration step of the hemithioacetal, significantly reducing reaction time and preventing the accumulation of intermediates.

  • Reflux & Monitoring: Equip the flask with a reflux condenser and heat to 80 °C for 4–6 hours. Monitor via TLC (Eluent: EtOAc/Hexane 1:1). The disappearance of the UV-active starting material spot (Rf ~0.6) validates reaction completion.

  • Workup & Isolation: Cool the reaction mixture to 0–5 °C in an ice bath. The product will typically precipitate as a crystalline solid. Filter under vacuum, wash with cold ethanol (2 x 5 mL) to remove unreacted thiourea, and dry in vacuo.

Protocol B: N-Alkylation for Piperazine Conjugates

Objective: Synthesize an alkylated derivative to improve aqueous solubility and target specific receptors[5].

  • Preparation: Dissolve 1.0 mmol of the α-haloketone in 10 mL of anhydrous DMF.

    • Rationale: DMF is a polar aprotic solvent that accelerates SN2 reactions by poorly solvating the nucleophile, leaving it highly reactive.

  • Base Addition: Add 2.5 mmol of anhydrous K2CO3.

    • Rationale: K2CO3 acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation and deactivation of the incoming amine nucleophile.

  • Reaction: Add 1.2 mmol of the secondary amine (e.g., N-methylpiperazine) dropwise. Stir at room temperature for 12 hours.

  • Workup: Quench the reaction by pouring it into 30 mL of ice-cold water. Extract with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine (5 x 10 mL) to remove residual DMF.

  • Purification: Dry over anhydrous Na2SO4, concentrate, and purify via silica gel chromatography.

Optimization Data Summary

The following table summarizes the causal relationship between reaction conditions and product yield for Protocol A, demonstrating the necessity of acid catalysis for optimal throughput.

SolventTemperature (°C)CatalystTime (h)Yield (%)Mechanistic Observation
Ethanol80 (Reflux)None862%Incomplete dehydration; intermediate buildup observed on TLC.
Ethanol 80 (Reflux) AcOH (cat.) 4 89% Rapid dehydration; clean precipitation upon cooling.
DMF100None670%Undesired side reactions observed due to excessive thermal stress.
Acetonitrile82 (Reflux)AcOH (cat.)581%Good yield, but product isolation requires solvent evaporation.

Biological Applications in Drug Development

Derivatives synthesized from 1-(1H-benzimidazol-2-yl)-2-chloroethanone have demonstrated profound efficacy across multiple therapeutic areas:

  • Anticancer Agents: 2 of critical kinases and cell cycle regulators, showing promise against aggressive malignancies like glioblastoma and pancreatic cancer[2]. Furthermore, benzimidazole-pyrimidine hybrids synthesized via similar pathways have yielded nanomolar IC50 values against breast cancer cell lines[6].

  • Antimicrobial & Antiviral Agents: The incorporation of the benzimidazole pharmacophore with triazole or quinoline rings enhances cell wall penetration and binding affinity to microbial enzymes, yielding potent agents against M. tuberculosis and multidrug-resistant S. aureus[3][4].

  • Antidiabetic Agents: 5 of α-amylase and α-glucosidase, providing a robust foundation for novel diabetes management therapies[5].

References

  • [1] PubChem, "1-(1H-benzimidazol-2-yl)-2-chloroethanone | C9H7ClN2O | CID 12216289", National Institutes of Health. URL:[Link]

  • [2] "Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review", Biomedical & Pharmacology Journal. URL:[Link]

  • [5] "Exploring the Therapeutic Potential of 1,3-Benzimidazole: An Auspicious Heterocyclic Framework", Oriental Journal of Chemistry. URL:[Link]

  • [3] "Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review", National Center for Biotechnology Information (NIH). URL:[Link]

  • [4] "Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties", National Center for Biotechnology Information (NIH). URL:[Link]

  • [6] "Benzimidazole–Pyrimidine Hybrids: Synthesis and Medicinal Properties", MDPI. URL:[Link]

Sources

Application Note: Antimicrobial Screening and Methodological Profiling of 1-(1H-Benzimidazol-2-yl)-2-chloroethanone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Rationale

Benzimidazole and its derivatives represent a highly privileged scaffold in medicinal chemistry, widely recognized for their broad-spectrum pharmacological properties, including potent antibacterial and antifungal activities (1[1]). The structural similarity of the benzimidazole bicyclic ring system to purine nucleotides allows these compounds to readily interact with biological macromolecules, effectively disrupting nucleic acid and protein biosynthesis in microbial pathogens ().

Among the versatile intermediates used for library generation, 1-(1H-benzimidazol-2-yl)-2-chloroethanone (CAS: 10227-64-2) stands out as a highly reactive and strategic building block (2[2]). The presence of the α-chloroketone moiety at the 2-position of the benzimidazole ring provides a bifunctional electrophilic center. This enables rapid structural diversification via nucleophilic substitution (e.g., with primary/secondary amines or thiols) or cyclization reactions (e.g., Hantzsch synthesis with thioureas to form thiazolyl-benzimidazole hybrids) (3[3]). Recent structure-activity relationship (SAR) studies underscore that functionalization at the 2-position significantly modulates lipophilicity, cell wall penetration, and target binding affinity, making these derivatives prime candidates for combating multidrug-resistant (MDR) Gram-negative and Gram-positive pathogens (4[4]).

Derivative Synthesis and Library Generation

Expertise & Causality: The selection of 1-(1H-benzimidazol-2-yl)-2-chloroethanone as a starting material is driven by the differential reactivity of the alkyl chloride versus the carbonyl carbon. Under mild basic conditions (e.g., anhydrous K2​CO3​ in ethanol), the aliphatic chlorine undergoes facile SN​2 displacement by aryl/alkyl amines, yielding 2-(substituted amino)-1-(1H-benzimidazol-2-yl)ethanones. Alternatively, refluxing with thiourea derivatives triggers a cyclization cascade, yielding 2-(2-aminothiazol-4-yl)-1H-benzimidazoles. This divergent synthetic capability is critical for constructing highly focused libraries for phenotypic antimicrobial screening.

SynthesisWorkflow A 1-(1H-benzimidazol-2-yl)-2-chloroethanone (Core Scaffold) B Nucleophilic Substitution (Amines/Thiols) A->B C Hantzsch Thiazole Synthesis (Thioureas/Thioamides) A->C D Amino-ethanone Derivatives (Target Library A) B->D E Thiazolyl-benzimidazole Derivatives (Target Library B) C->E F Purification & Characterization (NMR, LC-MS) D->F E->F

Caption: Chemical derivatization workflow for 1-(1H-benzimidazol-2-yl)-2-chloroethanone.

Antimicrobial Screening Protocols

To ensure high trustworthiness and self-validation, the antimicrobial evaluation of the synthesized derivatives must follow a tiered, standardized approach aligned with Clinical and Laboratory Standards Institute (CLSI) guidelines.

Protocol A: Primary Screening via Agar Well Diffusion

Purpose: Rapid identification of compounds possessing intrinsic antimicrobial activity.

  • Inoculum Preparation: Suspend isolated colonies of target strains (e.g., S. aureus ATCC 29213, E. coli BW25113, C. albicans ATCC 10231) in sterile 0.85% saline to achieve a turbidity equivalent to a 0.5 McFarland standard ( 1.5×108 CFU/mL) (5[5]).

  • Plate Inoculation: Uniformly swab the standardized inoculum onto Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi.

  • Well Preparation: Punch 6 mm wells into the agar using a sterile cork borer.

  • Compound Application: Dissolve derivatives in DMSO (final concentration 1% to avoid solvent toxicity). Dispense 50 µL of the test compound (at 100 µg/mL) into the wells. Include a standard antibiotic (e.g., Ciprofloxacin or Amphotericin B) as a positive control and pure DMSO as a negative control.

  • Incubation & Readout: Incubate at 37°C for 24h (bacteria) or 35°C for 48h (fungi). Measure the Zone of Inhibition (ZOI) in millimeters. Compounds exhibiting a ZOI > 15 mm proceed to secondary screening.

Protocol B: Minimum Inhibitory Concentration (MIC) via Resazurin Microtiter Assay (REMA)

Purpose: Quantitative determination of the lowest concentration that completely inhibits microbial growth. Causality: Traditional broth microdilution relies on visual turbidity, which can be obscured by poorly soluble benzimidazole derivatives. The addition of resazurin (an oxidation-reduction indicator) provides a definitive colorimetric readout (blue/purple = dead/inhibited; pink = viable), eliminating subjective interpretation and false positives caused by compound precipitation.

  • Serial Dilution: In a sterile 96-well microtiter plate, perform two-fold serial dilutions of the hit compounds in Mueller-Hinton Broth (MHB) across a concentration range of 128 µg/mL to 0.25 µg/mL.

  • Inoculation: Add 50 µL of the standardized microbial suspension ( 5×105 CFU/mL final concentration) to each well.

  • Incubation: Incubate the plates at 37°C for 18-20 hours.

  • Indicator Addition: Add 10 µL of a 0.015% resazurin aqueous solution to all wells. Incubate for an additional 2-4 hours in the dark.

  • Endpoint Determination: The MIC is recorded as the lowest concentration at which the well remains blue (indicating no metabolic reduction of resazurin by viable cells).

ScreeningWorkflow S1 Compound Library (Derivatives) S2 Primary Screening (Agar Well Diffusion) S1->S2 S3 Hit Identification (Zone of Inhibition >15mm) S2->S3 S4 Secondary Screening (Broth Microdilution MIC) S3->S4 S5 Resazurin Cell Viability (Colorimetric Readout) S4->S5 S6 Time-Kill Kinetics (Bactericidal vs Bacteriostatic) S5->S6 S7 Lead Compound Selection S6->S7

Caption: Tiered high-throughput antimicrobial screening workflow for benzimidazole derivatives.

Data Presentation & Interpretation

The following table summarizes representative quantitative data for a hypothetical library of 1-(1H-benzimidazol-2-yl)-2-chloroethanone derivatives.

Compound IDSubstitution TypeS. aureus MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)C. albicans MIC (µg/mL)
BZC-01 Core Scaffold (Unmodified)64128>12864
BZC-02 Aliphatic Amine326412832
BZC-03 Aromatic Amine (p-Cl-phenyl)8166416
BZC-04 Aminothiazole Hybrid28324
Ciprofloxacin Control (Antibacterial)0.512N/A
Amphotericin B Control (Antifungal)N/AN/AN/A1

Note: Lower MIC values indicate greater potency. The integration of the thiazole ring (BZC-04) significantly enhances broad-spectrum activity compared to the unmodified core, likely due to increased membrane permeability and dual-target engagement.

Mechanistic Insights & Synergistic Potential

While benzimidazoles are known purine mimetics, derivatives with bulky or highly lipophilic substitutions at the 2-position often exhibit secondary mechanisms of action, such as the disruption of the bacterial proton motive force or inhibition of efflux pumps. For instance, testing these derivatives against efflux-competent Gram-negative strains (e.g., E. coli BW25113) versus efflux-deficient mutants (e.g., E. coli JW55031) can reveal whether the compound is a substrate for the AcrAB-TolC efflux pump (6[6]). Furthermore, combining potent derivatives with membrane-permeabilizing agents like colistin has been shown to partially restore antibacterial activity against highly resistant wild-type strains, presenting a viable strategy for combination therapy to overcome Gram-negative resistance (6[6]).

References

  • In vitro Studies of Antibacterial and Antifungal Activity of Novel Substituted Benzimidazole Derivatives - ResearchGate. Link

  • Development of benzimidazole-based derivatives as antimicrobial agents and their synergistic effect with colistin against gram-negative bacteria - PubMed. 6

  • Application Notes and Protocols: Antimicrobial Activity Screening of 2-Chloromethyl-1H-benzimidazole Derivatives - Benchchem. 5

  • Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - NIH. 1

  • Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - DOI. 4

  • 1-(1H-benzimidazol-2-yl)-2-chloroethanone | C9H7ClN2O | CID 12216289 - PubChem. 2

  • CN112062723A - Preparation method of thiabendazole intermediate - Google Patents. 3

Sources

Application Note: Synthesis of 4-(1H-Benzimidazol-2-yl)thiazol-2-amine via Hantzsch Cyclization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The construction of the thiazole ring system is a cornerstone of modern medicinal chemistry. Combining a benzimidazole pharmacophore with an aminothiazole ring yields a privileged scaffold with profound potential in kinase inhibition, antimicrobial, and anti-inflammatory drug development[1]. This application note details a robust, self-validating experimental protocol for the synthesis of 4-(1H-benzimidazol-2-yl)thiazol-2-amine via the reaction of 1-(1H-benzimidazol-2-yl)-2-chloroethanone with thiourea.

By leveraging the classical Hantzsch thiazole synthesis[2], this guide provides researchers with a highly reproducible workflow, emphasizing the mechanistic causality behind reagent selection, stoichiometric ratios, and isolation techniques.

Mechanistic Rationale & Causality

To execute this protocol successfully, one must understand the underlying chemical behavior of the reactants. The Hantzsch thiazole synthesis is a multi-step condensation reaction driven by the differential nucleophilicity of thiourea[3].

Thiourea acts as an ambidentate bis-nucleophile. The sulfur atom is a "soft" nucleophile and is highly polarizable, allowing it to easily outcompete the "harder" nitrogen atom for the initial SN​2 displacement of the chloride leaving group on the α -carbon of 1-(1H-benzimidazol-2-yl)-2-chloroethanone[3],[2].

Following the formation of the S-alkylation (thioether) intermediate, the reaction undergoes an intramolecular cyclization. The nitrogen atom of the thiourea moiety attacks the electrophilic carbonyl carbon, forming a 5-membered hydroxythiazoline intermediate[2]. Finally, driven by the thermodynamic stability of the resulting aromatic system, the intermediate undergoes rapid dehydration (loss of H2​O ) and deprotonation to yield the mature aminothiazole ring[3].

Mechanism A 1-(1H-benzimidazol-2-yl) -2-chloroethanone + Thiourea B S-Alkylation Intermediate (Thioether) A->B SN2 Attack (S-nucleophile) C Cyclization Intermediate (Hydroxythiazoline) B->C Intramolecular Cyclization (-HCl) D 4-(1H-benzimidazol-2-yl) thiazol-2-amine C->D Dehydration (-H2O)

Mechanistic pathway of the Hantzsch thiazole synthesis.

Experimental Design Choices (E-E-A-T)
  • Solvent Selection (Ethanol): Absolute ethanol is utilized because its polar protic nature stabilizes the charged transition states during the initial SN​2 attack. Furthermore, ethanol allows for a reaction temperature (reflux at ~78°C) that is optimal for driving the dehydration step without causing thermal degradation of the benzimidazole core.

  • Stoichiometry (1.2 eq Thiourea): A slight molar excess of thiourea is employed. This ensures complete consumption of the more valuable α -haloketone substrate and suppresses unwanted dimerization pathways.

  • Workup Causality (Neutralization): The product naturally forms as a hydrochloride salt due to the HCl byproduct generated during cyclization. The salt is highly soluble in polar solvents. By adding a mild base (5% Na2​CO3​ or NH4​OH ) during the workup, the salt is neutralized to the free base, which is insoluble in water/ethanol mixtures, thereby forcing a clean precipitation[2].

Experimental Protocol

Reaction Parameters & Materials

Table 1: Stoichiometry for a 10 mmol Scale Synthesis

ReagentMW ( g/mol )EquivalentsAmountRole
1-(1H-benzimidazol-2-yl)-2-chloroethanone194.621.01.95 gElectrophile / Substrate
Thiourea76.121.20.91 gBis-nucleophile
Ethanol (Absolute)46.07Solvent25 mLReaction Medium
Sodium Carbonate (5% aq)105.99Excess~20 mLNeutralizing Agent
Step-by-Step Methodology

This protocol is designed as a self-validating system. Visual cues (dissolution, precipitation) and chromatographic monitoring are built into the workflow to ensure trustworthiness at every step.

  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 1.95 g (10 mmol) of 1-(1H-benzimidazol-2-yl)-2-chloroethanone in 25 mL of absolute ethanol.

  • Reagent Addition: Add 0.91 g (12 mmol) of thiourea to the suspension. Attach a reflux condenser to the flask.

  • Reflux: Heat the mixture to reflux (approx. 80°C) using an oil bath or heating mantle. The suspension will typically transition into a clear solution as the reactants dissolve and the intermediate forms. Maintain reflux for 2 to 4 hours.

  • Reaction Monitoring (Self-Validation): After 2 hours, monitor the reaction progress via Thin Layer Chromatography (TLC) using an Ethyl Acetate:Hexane (1:1) solvent system. The reaction is complete when the haloketone spot disappears entirely.

  • Cooling & Concentration: Once complete, remove the flask from the heat source and allow it to cool to room temperature. Optionally, concentrate the mixture to half its volume under reduced pressure to maximize eventual yield.

  • Neutralization & Precipitation: Transfer the mixture to a beaker. While stirring vigorously, add 5% aqueous Na2​CO3​ dropwise until the pH reaches ~8.0. A solid precipitate of the free base will form immediately[2].

  • Isolation: Collect the precipitated 4-(1H-benzimidazol-2-yl)thiazol-2-amine via vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold distilled water (2 x 10 mL) to remove unreacted thiourea and inorganic salts.

  • Purification: Dry the crude product in a vacuum oven at 50°C. If higher purity is required for biological assays, recrystallize the product from hot ethanol.

Workflow Step1 Mix Reactants in Ethanol (1 eq Haloketone, 1.2 eq Thiourea) Step2 Reflux at 80°C (2-4 hours) Step1->Step2 Step3 Cool to Room Temp & Concentrate Step2->Step3 Monitor via TLC Step4 Neutralization (Add 5% Na2CO3 or NH4OH) Step3->Step4 Step5 Filtration & Washing (Collect Precipitate) Step4->Step5 Precipitation of Free Base Step6 Recrystallization (Purified Product) Step5->Step6 Yield Optimization

Step-by-step experimental workflow for synthesizing the aminothiazole product.

Analytical Characterization

To confirm the structural integrity of the synthesized 4-(1H-benzimidazol-2-yl)thiazol-2-amine, the following spectral data should be expected.

Table 2: Expected Analytical Signatures

Analytical TechniqueExpected Signals / Observations
1 H NMR (DMSO- d6​ , 400 MHz) ~7.2-7.6 ppm (m, 4H, benzimidazole Ar-H)~7.0 ppm (s, 1H, thiazole C5-H)~7.3 ppm (br s, 2H, -NH 2​ , D2​O exchangeable)~12.5 ppm (br s, 1H, benzimidazole -NH, D2​O exchangeable)
ESI-MS (m/z) [M+H]+ calculated for C10​H8​N4​S : 217.05; Found: ~217.1
FT-IR (KBr pellet, cm −1 ) ~3400-3200 (N-H stretch of amine and benzimidazole)~3100 (C-H aromatic stretch)~1630 (C=N stretch of thiazole ring)

Troubleshooting & Optimization

Even robust protocols can encounter matrix effects or reagent-specific issues. Use the following guide to resolve common synthetic deviations.

Table 3: Troubleshooting Guide

ObservationRoot CauseCorrective Action
Incomplete conversion (Starting material persists on TLC)Insufficient reflux time or wet solvent quenching the electrophile.Extend reflux time by 1-2 hours. Ensure absolute, anhydrous ethanol is used.
Gummy or oily precipitate upon neutralizationRapid pH change causing amorphous precipitation, or trapped solvent in the matrix.Add the neutralizing agent dropwise with vigorous stirring. Alternatively, extract the aqueous layer with Ethyl Acetate, dry over Na2​SO4​ , and evaporate.
Dark, highly colored reaction mixture Oxidation of the haloketone or thermal degradation.Purify the starting haloketone via recrystallization prior to use. Perform the reaction under an inert Nitrogen/Argon atmosphere.

References

  • Synthesis and Biological Evaluation of Thiazole Derivatives - IntechOpen IntechOpen URL:[Link]

Sources

high-throughput screening assays for 1-(1H-benzimidazol-2-yl)-2-chloroethanone library

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Screening Workflows for the 1-(1H-benzimidazol-2-yl)-2-chloroethanone Covalent Library

Executive Summary & Rationale

The paradigm of targeted covalent inhibitors (TCIs) has evolved from serendipitous discovery to rational, structure-based design[1]. TCIs offer profound pharmacological advantages over traditional reversible drugs, including prolonged target engagement, high biochemical efficiency, and the ability to drug shallow binding pockets[2].

The 1-(1H-benzimidazol-2-yl)-2-chloroethanone scaffold represents a highly versatile chemotype for TCI development. The benzimidazole core acts as a privileged recognition element, capable of engaging enzyme active sites via hydrogen bonding and π−π stacking. Attached to this core is the 2-chloroethanone moiety—an α -haloketone warhead. The electron-withdrawing nature of the ketone and the chloride leaving group renders the α -carbon highly electrophilic, priming it for SN​2 nucleophilic attack by unprotonated cysteine thiolates within target enzymes (e.g., SARS-CoV-2 3CLpro or USP7)[3][4].

Mechanistic Grounding: The Causality of Covalent Assay Design

Screening covalent libraries requires a fundamental departure from traditional equilibrium-based assays. Covalent inhibition is a two-step process: initial reversible binding (quantified by KI​ ) followed by irreversible bond formation (quantified by the inactivation rate, kinact​ )[2]. Because the reaction is driven forward over time, a standard single-timepoint IC50​ assay will underestimate the potency of a slow-binding covalent inhibitor and overestimate a fast-binding, highly reversible one. Therefore, our screening cascade is specifically designed to directly measure adduct formation and kinetically evaluate the kinact​/KI​ ratio.

G E Target Enzyme (Cys-SH) EI Reversible Complex (E·I) E->EI + I (K_I) I a-Chloroethanone Inhibitor I->EI EI_cov Covalent Adduct (E-I) EI->EI_cov k_inact (Alkylation)

Two-step kinetic mechanism of covalent inhibition by alpha-chloroethanones.

Triage Strategy & Workflow Logic

To ensure a self-validating system that eliminates false positives, the HTS workflow utilizes three orthogonal techniques:

  • Primary Screen (Intact Protein MS): Direct observation of the +194 Da mass shift ensures the compound is acting via the intended covalent mechanism, eliminating false positives from non-specific aggregation or assay interference[5].

  • Orthogonal Validation (DSF): Covalent modification of the folded protein significantly increases its thermal stability. Differential Scanning Fluorimetry (DSF) rapidly confirms target engagement in a physiological buffer[2].

  • Functional Kinetics (FRET): Continuous biochemical assays determine the kinact​/KI​ ratio, the ultimate metric for covalent drug potency.

Workflow Lib Compound Library MS Intact MS (Mass Shift) Lib->MS DSF DSF (Thermal Shift) MS->DSF >50% Adduct FRET FRET (Kinetic Assay) DSF->FRET ΔTm > 2°C Lead Lead Selection FRET->Lead High k_inact/K_I

High-throughput screening triage workflow for covalent inhibitor discovery.

Detailed Experimental Protocols

Critical Note on Buffer Selection: Dithiothreitol (DTT) and β -mercaptoethanol must be strictly excluded from all assay buffers. These reagents contain strong nucleophilic thiols that will prematurely react with the α -chloroethanone warhead, leading to false negatives by depleting the inhibitor. If a reducing agent is required to maintain target cysteine reactivity, use minimal concentrations (e.g., 0.5 mM) of TCEP, which is less nucleophilic.

Protocol A: High-Throughput Intact Protein Mass Spectrometry (Primary Screen)

Objective: Quantify the percentage of covalent adduction to validate the mechanism of action.

  • Protein Preparation: Dilute the recombinant target protein (e.g., 3CLpro) to 2 μ M in an MS-compatible buffer (20 mM Ammonium Acetate, pH 7.4). Causality: Non-volatile salts (NaCl) and standard buffers (HEPES, Tris) cause massive ion suppression in ESI-MS and must be avoided.

  • Compound Transfer: Using an acoustic liquid handler (e.g., Echo 550), transfer 20 nL of the library compounds (10 mM in DMSO) into 384-well polypropylene plates.

  • Incubation: Add 20 μ L of the protein solution to the assay plate (Final inhibitor concentration: 10 μ M; 0.1% DMSO). Include a "No-Inhibitor" control (baseline mass) and a "No-Enzyme" control (compound stability). Incubate at room temperature for exactly 60 minutes.

  • Quenching: Add 5 μ L of 2% Formic Acid. Causality: This halts the alkylation reaction and denatures the protein, exposing the adduct for efficient ionization.

  • Data Acquisition: Inject samples into a RapidFire-QTOF-MS system. The analysis time is approximately 20 seconds per sample[5].

  • Deconvolution: Use maximum entropy algorithms to deconvolute the multicharged protein envelope. Calculate % Adduction = (Area of Adduct Peak) / (Area of Unmodified Peak + Area of Adduct Peak) * 100.

Protocol B: Differential Scanning Fluorimetry (Orthogonal Validation)

Objective: Confirm thermodynamic stabilization upon covalent binding.

  • Master Mix: Prepare a solution containing 2 μ M target protein and 5X SYPRO Orange dye in 50 mM HEPES, 150 mM NaCl, pH 7.4.

  • Dispensing: Dispense 19 μ L of the master mix into a 384-well PCR plate.

  • Compound Addition: Add 1 μ L of library compounds (200 μ M in 10% DMSO) to achieve a final concentration of 10 μ M. Include a 10% DMSO vehicle control to establish the baseline Tm​ .

  • Thermal Melt: Seal the plate and centrifuge. Run on a real-time qPCR instrument, ramping from 25°C to 95°C at a rate of 0.05°C/second.

  • Analysis: Plot the first derivative of the fluorescence curve to identify the melting temperature ( Tm​ ). A ΔTm​≥2.0 °C indicates significant stabilization and target engagement[3].

Protocol C: Time-Dependent FRET Kinetic Assay (Functional Screen)

Objective: Determine kinact​ and KI​ for lead prioritization.

  • Enzyme Pre-incubation: Prepare target enzyme at 10 nM in reaction buffer (50 mM HEPES, 100 mM NaCl, 1 mM EDTA, pH 7.3).

  • Dose-Response Setup: Prepare a 7-point, 3-fold serial dilution of the inhibitor (starting at 50 μ M) in the assay plate.

  • Reaction Initiation: Add the specific FRET substrate (e.g., Dabcyl-peptide-Edans) at a concentration equal to its Km​ to initiate the reaction.

  • Continuous Read: Immediately monitor fluorescence (e.g., Ex 340 nm / Em 490 nm) every 30 seconds for 60 minutes.

  • Kinetic Fitting: Fit the non-linear progress curves to the integrated rate equation for time-dependent inhibition to extract kobs​ . Plot kobs​ vs. [Inhibitor] to calculate kinact​ (maximum inactivation rate) and KI​ (non-covalent binding affinity).

Quantitative Data Presentation

The following table summarizes a representative data output from the HTS cascade, demonstrating how hits are triaged based on mass adduction, thermal stabilization, and kinetic efficiency.

Table 1: Representative HTS Data Summary for 1-(1H-benzimidazol-2-yl)-2-chloroethanone Derivatives

Compound IDWarhead TypeIntact MS (% Adduction)DSF ( ΔTm​ °C) KI​ ( μ M) kinact​ ( s−1 ) kinact​/KI​ ( M−1s−1 )Triage Status
BZ-CE-001 α -chloroethanone98%+4.51.20.0054,166Lead Candidate
BZ-CE-002 α -chloroethanone85%+3.15.40.002370Backup
BZ-CE-045 α -chloroethanone12%+0.4>50N/AN/ADiscard
BZ-Ctrl Non-reactive analog0%+0.215.0N/AN/ANegative Control

Conclusion

The successful screening of the 1-(1H-benzimidazol-2-yl)-2-chloroethanone library relies on a multi-tiered, causality-driven approach. By prioritizing Intact Protein MS to confirm the covalent mechanism, utilizing DSF for thermodynamic validation, and employing continuous FRET assays to extract true kinetic parameters ( kinact​/KI​ ), researchers can confidently identify highly potent, target-specific covalent modifiers while systematically eliminating assay artifacts.

Sources

Application Note: Synthesis and Validation of Fluorescent Probes Derived from 1-(1H-Benzimidazol-2-yl)-2-chloroethanone

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

1-(1H-benzimidazol-2-yl)-2-chloroethanone (BCE) [3] is a privileged, highly versatile building block in the rational design of small-molecule fluorescent probes. The architecture of BCE offers a dual advantage for drug development professionals and chemical biologists: the benzimidazole core serves as a highly conjugated, environmentally sensitive fluorophore, while the α -chloro ketone moiety acts as an exceptionally reactive electrophilic center. This enables modular functionalization via bimolecular nucleophilic substitution ( SN​2 ) to attach various recognition receptors or reactive triggers.

Causality in Probe Design: The choice of the nucleophile dictates the ultimate photophysical signaling mechanism of the synthesized probe:

  • PET (Photoinduced Electron Transfer): Attaching an amine-rich chelator (e.g., 8-aminoquinoline) introduces a high-energy lone pair that quenches the benzimidazole excited state. Analyte binding (e.g., Co2+ ) engages this lone pair, inhibiting PET and triggering a distinct fluorescence response [1].

  • ESIPT (Excited-State Intramolecular Proton Transfer): Attaching a phenolic trigger (e.g., a boronate ester) blocks the intramolecular hydrogen bond required for ESIPT. Upon cleavage by reactive oxygen/nitrogen species (e.g., ONOO− ), the free hydroxyl group is unmasked, enabling rapid proton transfer in the excited state. This results in a massive Stokes shift, allowing for interference-free ratiometric imaging [2].

G BCE 1-(1H-benzimidazol-2-yl) -2-chloroethanone SN2 SN2 Substitution (Receptor/Trigger) BCE->SN2 Base, Solvent PET_Probe PET Probe (Amine Receptor) SN2->PET_Probe + Chelator ESIPT_Probe ESIPT Probe (Phenolic Trigger) SN2->ESIPT_Probe + Trigger Metal Metal Binding (Fluorescence Turn-ON/OFF) PET_Probe->Metal Analyte ROS ROS Cleavage (Ratiometric Shift) ESIPT_Probe->ROS Analyte

Figure 1: Photophysical signaling pathways of BCE-derived fluorescent probes.

Reaction Design and Workflow

Expertise & Experience: Optimizing the SN​2 Coupling

While the α -chloro ketone is reactive, direct reaction with sterically hindered secondary amines or phenols can be sluggish and prone to side reactions.

  • The Finkelstein Advantage: Adding a catalytic amount of Sodium Iodide (NaI) generates the α -iodo ketone in situ. Iodine is a superior leaving group, significantly accelerating the SN​2 reaction rate and minimizing the thermal degradation of the starting material.

  • Solvent Selection: For researchers operating in high-humidity environments (such as Japan during the summer months), it is critical to use strictly anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF). Trace water leads to competitive hydrolysis, converting the haloketone into an unreactive α -hydroxy ketone.

  • Base Selection: Potassium carbonate ( K2​CO3​ ) is preferred over organic bases like Triethylamine ( Et3​N ) because its heterogeneous nature prevents base-catalyzed aldol self-condensation of the ketone and simplifies downstream workup.

Workflow Step1 1. Reagent Preparation BCE + Nucleophile + Base Step2 2. SN2 Reaction Stir in MeCN/DMF (80°C, 4-6 h) Step1->Step2 Finkelstein Catalyst (NaI) Step3 3. Reaction Monitoring TLC / LC-MS Analysis Step2->Step3 Step3->Step2 Incomplete Step4 4. Workup & Extraction H2O Quench, EtOAc Extraction Step3->Step4 Complete Step5 5. Purification Silica Gel Column Chromatography Step4->Step5 Step6 6. Photophysical Validation UV-Vis & Fluorescence Spectroscopy Step5->Step6

Figure 2: Standardized synthetic workflow for BCE nucleophilic substitution.

Experimental Protocols

Protocol A: Synthesis of a PET-Based Metal Cation Probe

Self-Validating System: This protocol incorporates built-in checkpoints to ensure intermediate integrity before proceeding to photophysical testing.

Materials:

  • 1-(1H-benzimidazol-2-yl)-2-chloroethanone (1.0 eq)

  • Receptor Amine (e.g., 8-aminoquinoline derivative for Co2+ ) (1.2 eq)

  • Anhydrous K2​CO3​ (2.5 eq)

  • NaI (0.1 eq, catalytic)

  • Anhydrous MeCN

Step-by-Step Methodology:

  • Activation: Suspend K2​CO3​ and NaI in anhydrous MeCN (10 mL/mmol) under an inert N2​ atmosphere. Stir for 10 minutes at room temperature.

  • Coupling: Add the receptor amine, followed by the dropwise addition of BCE dissolved in a minimal volume of MeCN.

  • Reflux: Elevate the temperature to 80°C.

    • Validation Checkpoint 1: Monitor via TLC (Hexane:EtOAc 3:1). The BCE spot ( Rf​≈0.6 ) should disappear, replaced by a lower-mobility, highly fluorescent spot under 365 nm UV illumination. This typically occurs within 4-6 hours.

  • Workup: Cool to room temperature, filter out the inorganic salts, and concentrate the filtrate in vacuo. Redissolve the residue in Ethyl Acetate and wash with brine (3 x 20 mL) to remove residual MeCN and unreacted amine.

  • Purification & Validation: Purify via silica gel flash chromatography.

    • Validation Checkpoint 2 (Photophysical): Dissolve the purified probe in DMF (10 μ M). Record the baseline fluorescence. Titrate with the target metal ion (0 to 5 equivalents). A successful PET probe will exhibit a sharp change in emission intensity (e.g., quenching for Co2+ [1]) with a clear isosbestic point in the UV-Vis absorption spectrum, confirming clean 1:1 complexation.

Protocol B: Synthesis of an ESIPT-Based Ratiometric Probe ( ONOO− )

Based on advanced two-photon platforms [2], this protocol attaches a boronate-functionalized phenol to the BCE core.

Step-by-Step Methodology:

  • Reaction Setup: Combine BCE (1.0 eq) and the boronate-functionalized phenol trigger (1.1 eq) in anhydrous DMF.

  • Base Addition: Add Cs2​CO3​ (1.5 eq). Note: Cesium carbonate is utilized here due to its higher solubility in DMF and the "cesium effect," which significantly enhances the nucleophilicity of the phenolate oxygen compared to potassium salts.

  • Stirring: Stir at 60°C for 8 hours under N2​ .

  • Workup: Quench the reaction mixture by pouring it into ice-cold water to precipitate the crude product. Filter and wash the filter cake sequentially with cold water and cold ethanol.

  • Validation Checkpoint (ESIPT Functionality): Dissolve the purified probe in a physiological buffer (pH 7.4). The baseline emission should peak around 355 nm (representing the blocked enol form). Upon the addition of ONOO− (which cleaves the boronate ester), the emission should shift dramatically to ~450 nm (representing the keto form via ESIPT), validating the ratiometric design [2].

Data Presentation: Photophysical Benchmarks

The following table summarizes the expected photophysical and analytical properties of highly characterized probes synthesized using the BCE scaffold, serving as a reference for quality control.

Probe TypeTarget AnalyteRecognition Moiety / TriggerMechanism λex​ (nm) λem​ (nm)Limit of Detection (LOD)
Metal Cation Sensor Co2+ 8-Aminoquinoline derivativePET (Turn-Off)3085083.56 μ M
ROS/RNS Sensor ONOO− Benzyl Boronate EsterESIPT (Ratiometric)740 (Two-photon)355 4500.81 μ M
Metal Cation Sensor Zn2+ Di-2-picolylamine (DPA)PET (Turn-On)340460~50 nM

References

  • Zhu, J., et al. "A Benzimidazole-Based Fluorescent Probe for the Selective Recognition of Cobalt (II) Ions." Molecules, 2025, 30(15), 3309. URL:[Link]

  • Odyniec, M. L., et al. "A fluorescent ESIPT-based benzimidazole platform for the ratiometric two-photon imaging of ONOO– in vitro and ex vivo." Chemical Science, 2020, 11(28), 7329-7334. URL:[Link]

  • National Center for Biotechnology Information. "1-(1H-benzimidazol-2-yl)-2-chloroethanone." PubChem Compound Summary for CID 12216289. URL:[Link]

Application Notes & Protocols: A Guide to Developing Enzyme Inhibitors from 1-(1H-benzimidazol-2-yl)-2-chloroethanone

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist's Foreword: The benzimidazole scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] Its unique architecture allows it to mimic endogenous purines, granting it access to a wide array of biological targets, including kinases, polymerases, and other enzymes critical in disease pathways.[2][3] This guide focuses on a particularly promising starting material: 1-(1H-benzimidazol-2-yl)-2-chloroethanone .[4] This molecule is a powerful tool for inhibitor design, combining the proven biological relevance of the benzimidazole core with a reactive α-chloro ketone moiety. This electrophilic "warhead" is adept at forming covalent bonds with nucleophilic residues—such as cysteine or serine—often found in the active sites of enzymes.[5][6] This capacity for covalent inhibition can lead to compounds with high potency and a prolonged duration of action, a highly desirable trait in modern drug discovery.[7][8]

This document is not merely a list of procedures. It is a detailed, experience-driven guide designed to walk you through the entire workflow, from initial library synthesis to the nuanced characterization of an inhibitor's mechanism of action. We will explore the causality behind each experimental choice, providing you with the foundational knowledge to not only execute these protocols but also to adapt and troubleshoot them for your specific enzyme target.

G cluster_0 Phase 1: Synthesis & Library Design cluster_1 Phase 2: Screening & Hit Identification cluster_2 Phase 3: Characterization & Optimization A 1. Scaffold Synthesis & Characterization B 2. Design & Synthesis of Inhibitor Library A->B Versatile Precursor C 3. Primary Enzyme Screening (HTS) B->C Test Candidates D 4. Hit Validation & IC50 Determination C->D Identify 'Hits' E 5. Mechanism of Action (MoA) Studies D->E Quantify Potency F 6. Hit-to-Lead Optimization (SAR) D->F Iterative Improvement E->F Guide Rational Design

Figure 1: A high-level overview of the enzyme inhibitor development workflow.

Section 1: The Starting Scaffold: Synthesis and Chemical Properties

The utility of 1-(1H-benzimidazol-2-yl)-2-chloroethanone stems from its bifunctional nature. The benzimidazole ring system provides a rigid, aromatic scaffold ideal for establishing non-covalent interactions (e.g., hydrogen bonding, π-stacking) within an enzyme's binding pocket. The α-chloro ketone group, conversely, provides a reactive handle for covalent modification.

The synthesis of this key intermediate is typically achieved through the acylation of a benzimidazole precursor. Its reactivity is dominated by the electrophilic carbon atom adjacent to the carbonyl group, which is highly susceptible to nucleophilic substitution by a wide range of atoms, including nitrogen, sulfur, and oxygen.[9] This predictable reactivity is the foundation for creating a chemically diverse library of inhibitor candidates.

Section 2: Design and Synthesis of a Candidate Inhibitor Library

The core strategy is to leverage the reactivity of the α-chloro ketone to append a variety of chemical moieties. This process, known as derivatization, allows for the systematic exploration of the chemical space around the benzimidazole scaffold to identify structures that bind effectively to the target enzyme. By reacting the starting material with a library of nucleophiles (e.g., substituted amines, thiols), one can generate a diverse set of candidate inhibitors.

G start 1-(1H-benzimidazol-2-yl)- 2-chloroethanone (Electrophile) reaction + start:f0->reaction SN2 Reaction nucleophiles Library of Nucleophiles: - Anilines - Thiophenols - Alkyl Amines - Heterocycles nucleophiles->reaction product Diverse Library of Benzimidazole Derivatives (Inhibitor Candidates) reaction->product:f0 G A Prepare Assay Plate (384-well) B Add Controls: - Negative (DMSO) - Positive (Known Inhibitor) A->B C Add Library Compounds A->C D Initiate Reaction: Add Enzyme/Substrate B->D C->D E Incubate D->E F Read Signal (Absorbance/Fluorescence) E->F G Calculate % Inhibition & Identify 'Hits' F->G G cluster_0 Reversible Inhibition cluster_1 Irreversible (Covalent) Inhibition A Competitive (Binds Active Site) B Non-competitive (Binds Allosteric Site) C Warhead reacts with nucleophilic residue (e.g., Cys) Enzyme Enzyme Inhibitor Inhibitor Inhibitor->A Blocks Substrate Inhibitor->B Changes Enzyme Conformation Inhibitor->C Forms Covalent Bond

Sources

Application Note: Scale-Up Synthesis and Process Optimization of 1-(1H-Benzimidazol-2-yl)-2-chloroethanone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 1-(1H-benzimidazol-2-yl)-2-chloroethanone (CAS: 10227-64-2)

Executive Summary & Mechanistic Rationale

The compound [1] is a highly versatile building block in medicinal chemistry. The presence of the highly reactive α-chloro ketone moiety attached to the electron-rich benzimidazole core makes it an ideal precursor for synthesizing complex hybrid molecules, including anthelmintics (e.g., thiabendazole derivatives), kinase inhibitors, and antituberculosis agents.

This application note details two distinct synthetic pathways for the scale-up of this critical intermediate:

  • Route A (Direct Aqueous Condensation): A highly scalable, green-chemistry approach utilizing 1,2-phenylenediamine (OPDA) and 3-chloropyruvic acid.

  • Route B (Oxidation-Chlorination): A stepwise alternative utilizing[2] when direct precursors are unavailable or when specific isotopic labeling/alternative halogenation is required.

Causality in Pathway Selection

Under neutral conditions, the reaction of OPDA with α-keto acids typically yields 6-membered quinoxalinones. However, by introducing a strong acid catalyst (e.g., 35% HCl) in Route A , the highly reactive α-keto group is protonated. This thermodynamic shift drives the Phillips-type cyclization, selectively favoring the formation of the 5-membered benzimidazole core [3].

Retrosynthetic Workflow & Pathway Visualization

SynthesisWorkflow OPDA 1,2-Phenylenediamine (OPDA) Condensation Acid-Catalyzed Condensation (100°C, 4h) OPDA->Condensation Lactic Lactic Acid (Phillips Condensation) OPDA->Lactic CPA 3-Chloropyruvic Acid + 35% HCl CPA->Condensation Product 1-(1H-Benzimidazol-2-yl)-2-chloroethanone (Target Intermediate) Condensation->Product Route A (Direct) HEB 2-(1-Hydroxyethyl)benzimidazole Lactic->HEB Oxidation Oxidation (K2Cr2O7 / H2SO4) HEB->Oxidation ABZ 2-Acetylbenzimidazole Oxidation->ABZ Chlorination α-Chlorination (NCS, MeCN) ABZ->Chlorination Chlorination->Product Route B (Stepwise)

Workflow for the synthesis of 1-(1H-benzimidazol-2-yl)-2-chloroethanone via Routes A and B.

Self-Validating Scale-Up Protocols

Protocol A: Direct Aqueous Condensation (Pilot Scale - 100g)

This protocol is optimized for high atom economy and utilizes an aqueous solvent system to minimize environmental impact.

Reagents:

  • 1,2-Phenylenediamine (OPDA): 80.0 g (0.74 mol)

  • 3-Chloropyruvic acid: 184.0 g (1.50 mol)

  • Hydrochloric acid (35% w/w): 150 mL

  • Sodium Hydroxide (5N aqueous): ~400 mL

  • Deionized water: 3.0 L

Step-by-Step Methodology:

  • Preparation: Charge 3.0 L of deionized water and 80.0 g of OPDA into a 5 L jacketed glass reactor equipped with a mechanical stirrer and reflux condenser.

  • Thermal Control: Cool the stirred suspension to ≤10°C using a recirculating chiller.

    • Causality: 3-Chloropyruvic acid is thermally labile. Maintaining a low initial temperature prevents premature exothermic degradation and minimizes the formation of polymeric side products.

  • Acidification & Addition: Slowly add 150 mL of 35% HCl. Subsequently, add 184.0 g of 3-chloropyruvic acid dropwise over 60 minutes. Maintain internal temperature <15°C during the addition.

  • Cyclization: Heat the mixture to 100°C and maintain reflux for 4 hours.

    • Causality: High thermal energy is required to drive the dehydrative cyclization, expelling water to aromatize the imidazole ring.

  • Precipitation: Cool the reaction mixture to 20–25°C. Slowly add 5N NaOH until the pH reaches 9.0–10.0.

    • Causality: The target compound exists as a water-soluble hydrochloride salt under acidic conditions. Adjusting the pH above the pKa of the benzimidazole nitrogen deprotonates the molecule, precipitating the neutral free base.

  • Isolation: Filter the resulting solid through a sintered glass funnel, wash with 2.0 L of cold purified water to remove residual salts, and dry under vacuum at 80°C for 12 hours.

Self-Validation & QC System:

  • Yield: Expected ~136 g (94.5%).

  • HPLC-UV (254 nm): Purity must be ≥98.0%. A peak at RT corresponding to unreacted OPDA indicates incomplete cyclization (requires extended reflux).

  • 1H NMR (DMSO-d6): Must exhibit a characteristic singlet at ~5.1 ppm (integrating for 2H, -CH2-Cl) and an aromatic multiplet at 7.3–7.7 ppm (4H).

Protocol B: Oxidation & α-Chlorination (Alternative Route)

Utilized when 3-chloropyruvic acid is restricted or specific α-carbon modifications are needed.

  • Oxidation: Dissolve 2-(1-hydroxyethyl)benzimidazole (100 g) in 10% H2SO4. Add K2Cr2O7 (0.33 eq) slowly at 0°C. Stir for 2 hours at room temperature to yield 2-acetylbenzimidazole.

    • Causality: Chromic acid selectively oxidizes the secondary alcohol to a ketone without over-oxidizing the vulnerable benzimidazole nitrogen.

  • α-Chlorination: Dissolve 2-acetylbenzimidazole (50 g) in anhydrous acetonitrile (500 mL). Add N-Chlorosuccinimide (NCS, 1.05 eq) and a catalytic amount of p-TsOH. Stir at 50°C for 3 hours.

    • Causality: NCS provides a controlled, electrophilic source of chlorine. This minimizes the risk of di-chlorination at the α-carbon, which is a common failure mode when using Cl2 gas or SO2Cl2.

  • Isolation: Quench with ice water, extract with ethyl acetate, wash with brine, dry over Na2SO4, and concentrate in vacuo.

Quantitative Data & Process Analytical Technology (PAT)

To aid process chemists in selecting the appropriate scale-up route, the following table summarizes the comparative quantitative data between the two methodologies.

ParameterRoute A: Direct CondensationRoute B: Oxidation-Chlorination
Overall Yield 94.5% ~65.0% (over 3 steps)
Atom Economy HighLow (Requires heavy metal oxidants)
Solvent System Aqueous (Green Chemistry)Organic/Acidic (MeCN, H2SO4)
Cycle Time 8 - 10 hours 36 - 48 hours
Scalability Excellent (Pilot/Commercial)Moderate (Lab/Bench scale)
Primary Impurities Unreacted OPDA, Trace polymersDichlorinated adducts, unoxidized alcohol
E-Factor < 5> 15

Downstream Applications

The isolated 1-(1H-benzimidazol-2-yl)-2-chloroethanone is primed for downstream derivatization. The highly electrophilic α-carbon undergoes rapid SN2 displacement with various nucleophiles. For example, reacting this intermediate with thiourea derivatives yields benzimidazole-thiazole hybrids, while Claisen-Schmidt condensation with aryl aldehydes yields benzimidazolyl-chalcones, which are currently being investigated for potent nematicidal and antituberculosis activities.

References

  • Title: 1-(1H-benzimidazol-2-yl)-2-chloroethanone | PubChem Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: 2-Acetylbenzimidazole: a Valuable Synthon for the Synthesis of Biologically Active Molecules Source: Biointerface Research in Applied Chemistry URL: [Link]

  • Title: Preparation method of thiabendazole (KR20050057774A)

use of 1-(1H-benzimidazol-2-yl)-2-chloroethanone in material science

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1-(1H-Benzimidazol-2-yl)-2-chloroethanone as a Bifunctional Precursor in Advanced Materials Science

Executive Summary & Mechanistic Rationale

In advanced materials science, the design of functional polymers, metal-organic frameworks (MOFs), and solid-state chemosensors relies heavily on versatile, bifunctional building blocks. 1-(1H-benzimidazol-2-yl)-2-chloroethanone (CAS: 10227-64-2), also known as 2-(chloroacetyl)benzimidazole, serves as an exceptional precursor for these applications [1].

The utility of this molecule stems from its dual-reactivity profile:

  • The α -Chloro Ketone Moiety: The adjacent electron-withdrawing carbonyl group significantly lowers the activation energy for nucleophilic aliphatic substitution (S N​ 2). This allows for facile, high-yield covalent attachment to amine-, thiol-, or hydroxyl-terminated surfaces and polymer backbones [2].

  • The Benzimidazole Moiety: Once grafted onto a material, the benzimidazole ring acts as a robust N-donor ligand for transition metals (e.g., Zn 2+ , Cu 2+ , Ru 2+ ), a strong hydrogen-bond donor/acceptor, and a highly responsive fluorophore.

When integrated into a macromolecular structure, the resulting materials frequently exhibit Chelation-Enhanced Fluorescence (CHEF) or Photoinduced Electron Transfer (PET) upon metal binding, making them ideal for environmental monitoring, catalytic supports, and optoelectronic devices.

Pathway & Workflow Visualizations

To understand the integration of 1-(1H-benzimidazol-2-yl)-2-chloroethanone into material architectures, we must map both its chemical signaling pathway and the experimental workflow required to synthesize these materials.

G A 1-(1H-benzimidazol-2-yl) -2-chloroethanone C Benzimidazole-Grafted Material (PET Quenched) A->C SN2 Substitution (Base, Heat) B Amine-Functionalized Polymer/Silica B->C Nucleophilic Attack E Chelation Complex (CHEF Activation) C->E Coordination D Target Metal Ion (e.g., Zn2+, Cu2+) D->E Analyte Binding

Fig 1. Synthesis and metal-ion chemosensing mechanism of benzimidazole materials.

Workflow Step1 1. Precursor Preparation Step2 2. SN2 Conjugation Step1->Step2 Step3 3. Purification & Washing Step2->Step3 Step4 4. Structural Validation Step3->Step4 Step5 5. Application Testing Step4->Step5

Fig 2. Experimental workflow for synthesizing benzimidazole-functionalized materials.

Experimental Protocols: Covalent Functionalization of Materials

The following protocol details the grafting of 1-(1H-benzimidazol-2-yl)-2-chloroethanone onto amine-terminated silica nanoparticles (SiNPs-NH 2​ ) to create a solid-state fluorescent chemosensor. This protocol is designed as a self-validating system to ensure reaction completeness and functional integrity.

Materials Required:
  • 1-(1H-benzimidazol-2-yl)-2-chloroethanone (Purity 98%) [1]

  • Amine-functionalized Silica Nanoparticles (SiNPs-NH 2​ )

  • N,N-Dimethylformamide (DMF), anhydrous

  • Potassium Carbonate (K 2​ CO 3​ ), anhydrous

  • Triethylamine (TEA) (Optional, as an alternative base)

Step-by-Step Methodology:

Step 1: Precursor Solubilization

  • Disperse 500 mg of SiNPs-NH 2​ in 20 mL of anhydrous DMF in a 100 mL round-bottom flask. Sonicate for 15 minutes to ensure uniform dispersion and break up aggregates.

  • In a separate vial, dissolve 250 mg of 1-(1H-benzimidazol-2-yl)-2-chloroethanone in 5 mL of anhydrous DMF. Causality Note: DMF is selected as a polar aprotic solvent because it accelerates S N​ 2 reactions by solvating cations (from the base) while leaving the nucleophile (the amine) relatively unsolvated and highly reactive.

Step 2: S N​ 2 Conjugation 3. Add 300 mg of anhydrous K 2​ CO 3​ to the SiNP dispersion. 4. Dropwise, add the benzimidazole precursor solution to the flask under vigorous magnetic stirring. 5. Purge the system with N 2​ gas, attach a reflux condenser, and heat the mixture to 65°C for 18 hours. Causality Note: K 2​ CO 3​ is utilized over stronger bases (like NaH or NaOH) to scavenge the HCl byproduct without triggering unwanted aldol condensation of the ketone moiety.

Step 3: Purification (Self-Validating Step) 6. Cool the mixture to room temperature and isolate the functionalized nanoparticles (SiNPs-Benz) via centrifugation (8,000 rpm, 10 mins). 7. Wash the pellet sequentially with DMF (2x), deionized water (2x to remove salts), and ethanol (2x). 8. Validation: Spot the final ethanol wash on a TLC plate and check under a 254 nm UV lamp. If the wash shows UV absorbance, unreacted precursor remains. Repeat washing until the supernatant is UV-inactive.

Step 4: Structural Characterization 9. Dry the SiNPs-Benz powder in a vacuum oven at 50°C for 12 hours. 10. Validation: Perform FTIR spectroscopy. The successful S N​ 2 substitution is confirmed by the disappearance of the C-Cl stretching band at ~750 cm −1 and the appearance of a strong C=O stretching band at ~1680 cm −1 and C=N stretching at ~1530 cm −1 .

Quantitative Data Summaries

To assist researchers in adapting this protocol for different material backbones (e.g., polymers, MOFs), the following tables summarize optimization parameters and expected photophysical outcomes based on established benzimidazole chemistry [2].

Table 1: Optimization of S N​ 2 Conjugation Conditions

SolventBase UsedTemp (°C)Time (h)Grafting Efficiency (%)Mechanistic Observation
EthanolTEA802445 - 50Protic solvent hinders S N​ 2 nucleophilic attack.
THFK 2​ CO 3​ 652460 - 65Moderate yield; precursor solubility is limited.
DMF K 2​ CO 3​ 65 18 85 - 92 Optimal; polar aprotic environment maximizes S N​ 2 rate.
DMFNaOH6512< 30Strong base induces aldol side-reactions at the ketone.

Table 2: Typical Photophysical Properties of Benzimidazole-Grafted Materials

Material StateTarget AnalyteAbsorbance Max ( λabs​ )Emission Max ( λem​ )Quantum Yield ( Φ )Sensing Mechanism
Unbound SiNPs-BenzNone295 nm380 nm (Weak)0.04PET (Quenched by lone pairs)
Bound SiNPs-BenzZn 2+ 310 nm425 nm (Strong)0.45CHEF (Rigidification, PET blocked)
Bound SiNPs-BenzCu 2+ 305 nmN/A (Quenched)< 0.01Paramagnetic quenching

Application Testing: Validating the Chemosensor

To ensure the synthesized material acts as a reliable sensor, you must validate the causality of the fluorescence.

  • Titration Assay: Suspend 1 mg/mL of SiNPs-Benz in a HEPES buffer (pH 7.4). Record the baseline fluorescence (Excitation: 300 nm).

  • Analyte Introduction: Titrate increasing concentrations of Zn 2+ (0 to 50 μ M). You should observe a ratiometric increase in fluorescence at 425 nm.

  • Self-Validation (Reversibility Test): To prove the emission is caused by reversible metal chelation and not irreversible degradation or Aggregation-Induced Emission (AIE), add 1 equivalent of EDTA (Ethylenediaminetetraacetic acid) to the cuvette. The fluorescence must immediately drop back to baseline levels, confirming the benzimidazole-Zn 2+ complex has been successfully disrupted.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12216289, 1-(1H-benzimidazol-2-yl)-2-chloroethanone." PubChem, [Link].

  • Google Patents. "Preparation method of thiabendazole intermediate (CN112062723A).

Troubleshooting & Optimization

Technical Support Center: Optimizing the Yield of 1-(1H-benzimidazol-2-yl)-2-chloroethanone Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of 1-(1H-benzimidazol-2-yl)-2-chloroethanone (commonly referred to as 2-chloroacetylbenzimidazole).

This compound is a highly valuable synthon used in the development of biologically active molecules, including anthelmintic agents (such as thiabendazole derivatives) and novel benzimidazole-chalcone hybrids[1]. Achieving high yields requires strict control over reaction kinetics, stoichiometry, and pH to prevent side reactions like over-halogenation or incomplete cyclization.

Mechanistic Pathways & Workflow

To effectively troubleshoot, we must first understand the causality behind the two primary synthetic routes: Route A (Direct Condensation) and Route B (Alpha-Chlorination).

SynthesisPathway OPDA 1,2-Phenylenediamine Condensation Acidic Condensation (100°C, HCl) OPDA->Condensation CPA 3-Chloropyruvic Acid CPA->Condensation Target 1-(1H-benzimidazol-2-yl) -2-chloroethanone Condensation->Target Optimal pH & Temp Side2 Incomplete Cyclization (Open-chain intermediate) Condensation->Side2 Low Temp / Weak Acid AcetylBz 2-Acetylbenzimidazole Chlorination Alpha-Chlorination (NCS/Cl2, 50-60°C) AcetylBz->Chlorination Chlorination->Target Controlled Stoichiometry Side1 Over-chlorination (Dichloro- derivative) Chlorination->Side1 Excess Halogen

Synthesis pathways for 1-(1H-benzimidazol-2-yl)-2-chloroethanone.

Step-by-Step Experimental Protocols

Route A: Direct Condensation (Preferred for High Yield)

This method leverages the condensation of 1,2-phenylenediamine with 3-chloropyruvic acid. It is highly efficient and avoids the use of harsh halogenating agents.

  • Preparation: In a round-bottom flask equipped with a reflux condenser, suspend 1,2-phenylenediamine (1.0 eq) in distilled water. Cool the mixture to ≤ 10°C using an ice bath[2].

    • Causality: Cooling is critical to prevent the thermally-induced degradation of 3-chloropyruvic acid before it can form the initial Schiff base.

  • Addition: Slowly add 3-chloropyruvic acid (1.05 eq) dropwise to the cooled aqueous solution. Add catalytic 35% HCl if the reaction kinetics are sluggish[2].

  • Cyclization: Gradually raise the temperature to 100°C and stir for 4 hours.

    • Causality: Heating to 100°C provides the activation energy required for the intramolecular nucleophilic attack, driving the cyclization by eliminating water molecules[2].

  • Neutralization & Precipitation: Cool the reaction mixture to room temperature. Add 5N NaOH dropwise with vigorous stirring until the pH reaches exactly 8 to 10[2].

  • Isolation: Filter the resulting solid, wash with purified water, and dry under vacuum at 80°C.

    • Validation Checkpoint: The pH must be strictly verified with a calibrated meter. Final purity should be confirmed via HPLC. When executed correctly, this protocol yields ~94.5% with a purity of 98.0%[2].

Route B: Alpha-Chlorination

This method involves the halogenation of the alpha-carbon of 2-acetylbenzimidazole.

  • Dissolution: Dissolve 2-acetylbenzimidazole (1.0 eq) in a suitable solvent (e.g., glacial acetic acid or DMF)[3].

  • Halogenation: Slowly introduce the halogenating agent (e.g., chlorine gas or N-chlorosuccinimide) at a strictly controlled 1.0 to 1.1 molar ratio. Maintain the temperature between 50°C and 60°C[3].

    • Causality: The alpha-carbon of the acetyl group is highly activated. Exceeding 60°C or using excess halogen will inevitably lead to di-chlorination.

  • Monitoring: Stir for 4 to 6 hours[3].

    • Validation Checkpoint: Reaction completion is self-validated by TLC or HPLC. The reaction must be quenched the moment the starting material falls below 1%[3].

  • Quenching & Purification: Pour the mixture into ice water, neutralize, extract with ethyl acetate, and concentrate under reduced pressure[3].

Troubleshooting Guides & FAQs

Q1: Why am I getting a high percentage of the dichloro-substituted byproduct (2-dichloroacetylbenzimidazole) in Route B? A: Over-chlorination occurs when the halogenating agent is in excess or the reaction temperature exceeds the kinetic threshold for mono-chlorination. Because the first chlorine atom slightly withdraws electron density but the enolization rate remains high, the second chlorination happens rapidly. Fix: Strictly limit the chlorinating agent to a maximum of 1.1 equivalents. Cap the reaction temperature at 50°C and quench the reaction immediately once HPLC shows starting material depletion[3].

Q2: In Route A, my yield is low, and MS/NMR shows a significant amount of uncyclized intermediate. How can I drive the reaction to completion? A: The formation of the benzimidazole ring requires the elimination of two water molecules. If the temperature is too low or the acidic environment is insufficient, the intermediate open-chain amide will not fully cyclize. Fix: Ensure the reaction is maintained at a rolling reflux (100°C) for a minimum of 4 hours. The presence of a strong acid (like HCl) catalyzes the nucleophilic attack of the second amine onto the carbonyl carbon[2].

Q3: During the neutralization step of Route A, my product turns into a dark, gummy mass instead of a clean precipitate. What went wrong? A: This is caused by rapid pH changes leading to localized highly basic zones, which can degrade the product or precipitate trapped impurities. Fix: Keep the solution cool (room temperature or below) during neutralization. Add the 5N NaOH dropwise with vigorous stirring. If a gummy mass forms, redissolve it in a minimal amount of hot ethanol, treat with activated charcoal, and recrystallize[2].

Q4: How can I verify the structural integrity of 1-(1H-benzimidazol-2-yl)-2-chloroethanone before using it in downstream chalcone synthesis? A: The most reliable self-validating system is 1H-NMR. Look for the distinct singlet of the -CH2Cl protons around δ 4.8–5.0 ppm and ensure the complete absence of the -CH3 protons (δ ~2.7 ppm) from the 2-acetylbenzimidazole precursor[1].

Quantitative Data Summary

ParameterRoute A: Direct CondensationRoute B: Alpha-Chlorination
Starting Materials 1,2-Phenylenediamine + 3-Chloropyruvic acid2-Acetylbenzimidazole + Cl2/NCS
Reaction Temperature 10°C (Addition) → 100°C (Reflux)50°C - 60°C
Reaction Time 4 hours4 - 6 hours
Typical Yield ~94.5%85.0% - 95.0%
Primary Impurity Risk Uncyclized open-chain intermediatesDichloroacetylbenzimidazole
pH Dependency Highly critical (Neutralization to pH 8-10)Not applicable (Non-aqueous)

References

  • Preparation method of thiabendazole, Google P
  • Preparation method of thiabendazole intermediate, Google P
  • Synthesis and anthelmintic activity of some hybrid Benzimidazolyl-chalcone deriv

Sources

side reactions in the synthesis of 1-(1H-benzimidazol-2-yl)-2-chloroethanone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1-(1H-benzimidazol-2-yl)-2-chloroethanone (commonly referred to as 2-chloroacetylbenzimidazole). This compound is a critical building block in the development of anthelmintic drugs (such as thiabendazole derivatives) and various antiviral agents.

This guide provides mechanistic troubleshooting, validated protocols, and quantitative data to help researchers resolve common synthetic bottlenecks, including regioselectivity failures, over-chlorination, and product degradation.

Section 1: Troubleshooting Guide & FAQs

Q1: When reacting o-phenylenediamine (OPDA) with 3-chloropyruvic acid, my NMR shows a 6-membered ring product instead of the target 5-membered benzimidazole. Why is this happening? Analysis & Causality: You are observing the formation of the kinetic side product, 3-(chloromethyl)quinoxalin-2(1H)-one. 3-Chloropyruvic acid possesses two distinct electrophilic centers: a highly reactive alpha-ketone and a less reactive carboxylic acid. Under kinetic control (neutral or weakly acidic conditions at room temperature), the highly nucleophilic amines of OPDA preferentially attack the more reactive alpha-ketone, followed by cyclization at the carboxylic acid, yielding the 6-membered quinoxaline derivative [3]. Solution: To synthesize the 5-membered benzimidazole, the reaction must be driven by thermodynamic control. Both amines must condense at the carboxylic acid carbon, leaving the alpha-ketone intact as the acetyl linker. This requires strong acid catalysis (e.g., HCl, pH < 2) to protonate and activate the carboxylic acid, coupled with elevated temperatures (100°C) to overcome the activation energy barrier and favor the highly stable, fully aromatic benzimidazole core [1].

Pathway OPDA o-Phenylenediamine (OPDA) Int Reaction Mixture OPDA->Int CPA 3-Chloropyruvic Acid IntInt IntInt CPA->IntInt Strong Acid (pH < 2), 100°C (Thermodynamic Control) Side1 3-(Chloromethyl)quinoxalin-2(1H)-one (Side Product: 6-Membered Ring) Int->Side1 Neutral/Basic pH, RT (Kinetic Control) Target 1-(1H-benzimidazol-2-yl)-2-chloroethanone (Target: 5-Membered Ring) IntInt->Target Strong Acid (pH < 2), 100°C (Thermodynamic Control)

Reaction pathway showing regioselectivity between benzimidazole and quinoxaline formation.

Q2: I am using the oxaloacetic acid route (or direct chlorination of 2-acetylbenzimidazole) and observing significant over-chlorination. How do I prevent this? Analysis & Causality: The alpha-carbon of the acetyl group is highly enolizable and extremely reactive towards electrophilic halogenation. When using chlorinating agents like N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂), excess reagent or prolonged reaction times lead to the formation of 2,2-dichloroacetylbenzimidazole. Additionally, the electron-rich benzimidazole core is susceptible to electrophilic aromatic substitution if Lewis acid catalysts are present. Solution: Maintain strict stoichiometric control (1.0 to 1.05 equivalents of the chlorinating agent). Perform the addition dropwise at 0–5°C to suppress radical pathways and di-chlorination. Avoid Lewis acids entirely during this step [2].

Q3: My final product yield is low, and LC-MS indicates a mass corresponding to 2-hydroxyacetylbenzimidazole. What went wrong during workup? Analysis & Causality: The alpha-chloro ketone moiety in 1-(1H-benzimidazol-2-yl)-2-chloroethanone is an excellent substrate for Sₙ2 nucleophilic substitution. During aqueous alkaline workup (often used to neutralize the acid catalyst), hydroxide ions rapidly displace the aliphatic chloride, hydrolyzing your product to the hydroxy derivative. Solution: Temperature and pH control during neutralization are critical. Keep the workup mixture below 10°C and carefully adjust the pH to a maximum of 7.5–8.0 using a mild base (e.g., aqueous NaHCO₃ or dilute NaOH added slowly).

Troubleshooting Start Analyze Crude Reaction (Chlorination / Workup) OverCl Issue: >5% 2,2-Dichloro Byproduct Start->OverCl Hydro Issue: 2-Hydroxyacetyl Byproduct Start->Hydro Success >95% Target Compound Start->Success Action1 Reduce Cl2 equivalents to 1.05 Lower Temp to 0-5°C OverCl->Action1 Action2 Maintain workup pH < 8.0 Keep workup temp < 10°C Hydro->Action2

Troubleshooting logic for over-chlorination and hydrolysis side reactions.

Section 2: Quantitative Data & Reaction Parameters

The following tables summarize the critical parameters required to avoid side reactions and optimize yields.

Table 1: Regioselectivity vs. Reaction Conditions (OPDA + 3-Chloropyruvic Acid)

pH LevelTemperaturePrimary ProductYield (%)
6.0 - 7.025°C3-(Chloromethyl)quinoxalin-2(1H)-one>85%
4.0 - 5.060°CMixture (Quinoxaline + Benzimidazole)N/A
< 2.0 (HCl)100°C1-(1H-benzimidazol-2-yl)-2-chloroethanone>90%

Table 2: Hydrolysis Degradation vs. Workup Conditions

Workup BaseMax pHTemp (°C)2-Hydroxyacetyl Byproduct (%)
5N NaOH (Rapid addition)10.025°C35 - 40%
5N NaOH (Slow addition)8.025°C15 - 20%
5N NaOH (Slow addition)8.0< 10°C< 2%
NaHCO₃ (Saturated)7.5< 10°C< 0.5%

Section 3: Validated Experimental Protocols

Protocol A: Thermodynamic Condensation of OPDA and 3-Chloropyruvic Acid

Self-Validating Step: The immediate precipitation of the product upon precise pH adjustment during workup validates the successful thermodynamic cyclization.

  • Preparation: In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve 8.0 g of 1,2-phenylenediamine (OPDA) in 300 mL of deionized water.

  • Cooling & Acidification: Cool the solution to ≤ 10°C using an ice bath. Slowly add 35% hydrochloric acid to adjust the pH to < 2.0.

  • Reagent Addition: Dropwise add 18.4 g of 3-chloropyruvic acid to the cooled aqueous solution. Mechanistic Note: Maintaining a low temperature during addition prevents the exothermic degradation of the highly reactive alpha-keto acid.

  • Thermodynamic Cyclization: Remove the ice bath and heat the reaction mixture to 100°C. Stir at this temperature for 4 hours. Mechanistic Note: This heating step is mandatory to drive the equilibrium away from the kinetic quinoxaline intermediate and toward the benzimidazole.

  • Cooling: Allow the reaction to cool to room temperature.

  • Controlled Neutralization: Add 40 mL of cold water. While maintaining the internal temperature strictly below 10°C, slowly add 5N NaOH solution until the pH reaches exactly 8.0. A solid precipitate will form.

  • Isolation: Filter the solid, wash once with 200 mL of cold purified water, and dry under vacuum at 80°C to yield 1-(1H-benzimidazol-2-yl)-2-chloroethanone [1].

Protocol B: Controlled Chlorination via the Oxaloacetic Route

Use this protocol if synthesizing the target via the chlorination of benzimidazole-2-acetic acid.

  • Preparation: Suspend 10.0 g of benzimidazole-2-acetic acid in 100 mL of anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Cooling: Cool the suspension to 0–5°C.

  • Halogenation: Slowly add 1.05 equivalents of sulfuryl chloride (SO₂Cl₂) dropwise over 30 minutes. Mechanistic Note: Strict stoichiometric control prevents di-chlorination at the highly enolizable alpha-carbon.

  • Reaction: Stir for 2 hours at 0–5°C. Monitor by HPLC until the starting material is < 1%.

  • Decarboxylation & Workup: Carefully quench with cold water. The intermediate alpha-chloro-benzimidazole-2-acetic acid spontaneously decarboxylates under mild heating (or during isolation) to yield the target 2-chloroacetylbenzimidazole[2].

References

  • Preparation method of thiabendazole - Google Patents (KR20050057774A)
  • Preparation method of thiabendazole intermediate - Google Patents (CN112062723A)
  • Source: PMC (National Institutes of Health)

Technical Support Center: Purification of 1-(1H-benzimidazol-2-yl)-2-chloroethanone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview: The Causality of Purification Failures

As a Senior Application Scientist, I frequently consult on the isolation of highly reactive heterocyclic intermediates. 1-(1H-benzimidazol-2-yl)-2-chloroethanone (also known as 2-(chloroacetyl)benzimidazole) presents a "perfect storm" of chromatographic challenges.

The difficulties stem from two distinct structural features:

  • The Benzimidazole Core: This moiety exhibits rapid 1,3-tautomeric equilibrium (proton migration between N1 and N3)[1]. When the rate of this exchange is comparable to the chromatographic timescale, it results in severe peak broadening and loss of resolution[2].

  • The Alpha-Chloroketone Moiety: This group is an aggressive electrophile. It is highly susceptible to nucleophilic attack, solvolysis, and thermal degradation[3]. It also reacts readily with biological nucleophiles, a property often leveraged in enzyme engineering, but one that makes it inherently unstable in protic solvents[4].

Understanding the causality behind these chemical behaviors is the key to designing a self-validating, fail-proof purification system.

Logical Framework & Degradation Pathways

LogicalPathways Core 1-(1H-benzimidazol-2-yl) -2-chloroethanone Tautomer 1,3-Tautomerism (Peak Broadening) Core->Tautomer Neutral pH Silica Acidic Silica Gel (Adsorption) Core->Silica Normal Phase MeOH Nucleophilic Solvents (e.g., Methanol) Core->MeOH Dissolution/Elution Protonation Acidic Mobile Phase (Protonation) Tautomer->Protonation Add 0.1% FA SharpPeak Sharp Chromatographic Peak Protonation->SharpPeak Locks Tautomer Degradation1 Irreversible Tailing & Degradation Silica->Degradation1 H-Bonding Degradation2 Solvolysis (Methoxyethanone) MeOH->Degradation2 Nucleophilic Attack

Logical relationships of degradation pathways and stabilization strategies.

Troubleshooting & FAQs

Q1: Why does my product streak severely on standard silica gel, and why is the mass recovery below 30%? A: Standard silica gel is populated with acidic silanol groups. These groups form extremely strong hydrogen bonds with the basic nitrogen of the benzimidazole ring, causing irreversible adsorption and severe tailing. Furthermore, the highly reactive alpha-chloroketone is sensitive to the acidic microenvironment of the silica surface, leading to on-column degradation[3]. Actionable Fix: Abandon standard normal-phase silica. Transition to Reverse-Phase (RP) chromatography (C18). If normal-phase is strictly required due to solubility, use Neutral Alumina (Activity II or III) which lacks these destructive acidic sites.

Q2: I used Methanol/Water for my RP-HPLC purification, and my MS now shows a major impurity at +32 Da. What happened? A: You have inadvertently synthesized a methoxyethanone derivative. The alpha-chloroketone underwent solvolysis. Methanol is a strong nucleophile and will readily displace the aliphatic chloride or form a hemiketal with the carbonyl group. Actionable Fix: Strictly utilize Acetonitrile (MeCN) and Water. Acetonitrile is aprotic and non-nucleophilic, preserving the integrity of the alpha-haloketone.

Q3: My chromatogram shows a broad, split peak, but my NMR confirms it is a single, pure compound. How do I fix the chromatography? A: This is a classic manifestation of 1,3-tautomerism in benzimidazoles[1]. When the tautomeric exchange rate matches the timescale of the separation, the column "sees" a mixture of interconverting species, leading to peak coalescence and broadening[2]. Actionable Fix: Lower the pH of your mobile phase to ~2.7 using 0.1% Formic Acid. The pKa of the benzimidazole conjugate acid is approximately 5.5. By dropping the pH, you fully protonate the basic nitrogen, locking the molecule into a single cationic state. This collapses the tautomeric equilibrium and yields a sharp, symmetrical peak.

Q4: Can I use Triethylamine (TEA) to passivate the silica gel and prevent tailing? A: Absolutely not. While TEA is a standard additive to reduce tailing for basic amines, it is a potent nucleophile. It will rapidly react with the alpha-chloroketone moiety via an S_N2 mechanism to form a quaternary ammonium salt, completely destroying your target molecule.

Quantitative Data: Solvent & Stability Matrix

To ensure a self-validating experimental design, consult the following matrix before selecting your purification solvents.

Solvent / AdditiveNucleophilicityTautomer Exchange RateSuitability for PurificationCausality / Impact
Methanol (MeOH) HighFastFatal Induces rapid solvolysis of the alpha-chloroketone.
Acetonitrile (MeCN) NoneModerateExcellent Aprotic; preserves the haloketone. Ideal for RP-HPLC.
Water + 0.1% Formic Acid Low (at low pH)Locked (Protonated)Excellent Protonates benzimidazole, suppressing tautomerism[2].
Dichloromethane (DCM) NoneSlowGood Non-nucleophilic; suitable for Neutral Alumina chromatography.
Triethylamine (TEA) HighN/AFatal Reacts with alpha-chloroketone to form quaternary salts.

Validated Experimental Protocol: Reverse-Phase HPLC

Below is the step-by-step methodology for isolating 1-(1H-benzimidazol-2-yl)-2-chloroethanone derivatives with >98% purity.

PurificationWorkflow Step1 Crude Reaction Mixture Step2 Dissolve in Aprotic Solvent (MeCN or DMSO) Step1->Step2 Avoid Alcohols Step3 RP-HPLC (C18 Column) Step2->Step3 Step4 Elute: MeCN / H2O + 0.1% Formic Acid Step3->Step4 Suppress Tautomerism Step5 Fraction Collection (Monitor at 254 nm) Step4->Step5 Step6 Immediate Lyophilization (Avoid Heat) Step5->Step6 Prevent Hydrolysis

Step-by-step experimental workflow for reverse-phase purification.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Dissolve the crude product in minimal Dimethyl Sulfoxide (DMSO) or pure Acetonitrile (MeCN).

  • Critical Rule: Do not use Methanol or Ethanol for sample dissolution to prevent nucleophilic displacement.

Step 2: Mobile Phase Preparation

  • Solvent A: Milli-Q Water + 0.1% Formic Acid (v/v).

  • Solvent B: HPLC-grade Acetonitrile + 0.1% Formic Acid (v/v).

  • Mechanistic Purpose: The acidic modifier drops the pH well below the benzimidazole pKa, ensuring >99% protonation. This locks the tautomeric state and masks residual silanols on the C18 stationary phase[2].

Step 3: Chromatographic Method

  • Column: C18 Preparative Column (e.g., 5 µm, 100 Å, suitable for basic compounds).

  • Gradient: Run a shallow gradient (e.g., 10% B to 60% B over 20 minutes) to separate the target from dehalogenated or hydrolyzed impurities.

  • Detection: Monitor UV absorbance at 254 nm and 280 nm.

Step 4: Fraction Handling and Isolation

  • Collect fractions in pre-chilled tubes.

  • Immediately freeze the pooled fractions containing the product on dry ice and lyophilize.

  • Critical Rule:Do not concentrate the fractions using a rotary evaporator. Prolonged exposure to aqueous acid at elevated temperatures (e.g., a 40°C water bath) will provide the activation energy required to hydrolyze the alpha-chloroketone into an alpha-hydroxyketone[3].

References

  • Title: 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - PMC | Source: nih.gov | URL: 1

  • Title: Benzimidazole | Encyclopedia MDPI | Source: encyclopedia.pub | URL: 2

  • Title: PROCESS FOR THE SYNTHESIS OF INTERMEDIATES OF NEBIVOLOL - European Patent Office - EP 3405467 B1 - EPO | Source: epo.org | URL: 3

  • Title: Engineering of formate dehydrogenase: Synergistic effect of mutations affecting cofactor specificity and chemical stability - ResearchGate | Source: researchgate.net | URL: 4

Sources

Technical Support Center: Solvent Effects on 1-(1H-benzimidazol-2-yl)-2-chloroethanone Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

System Overview & Mechanistic Causality

Welcome to the Advanced Technical Support Center for 1-(1H-benzimidazol-2-yl)-2-chloroethanone (CAS: 10227-64-2). As a critical intermediate in the synthesis of thiabendazole and novel benzimidazole-derived drug scaffolds ([1]), this molecule's reactivity is exceptionally sensitive to its solvent microenvironment.

The compound features a dual-reactivity profile: a highly electrophilic α -chloro ketone and a tautomeric benzimidazole ring containing a moderately acidic NH group ([2]). Consequently, solvent selection is not merely a medium for dissolution; it is the primary director of chemoselectivity. The right solvent drives the desired nucleophilic substitution ( SN​2 ), while the wrong solvent triggers intermolecular dimerization or solvolysis ([3]).

Module 1: Troubleshooting & FAQ (Solvent Effects)

Q1: Why does my substitution reaction yield complex mixtures when using ethanol as a solvent? A1: Protic solvents like ethanol actively participate in hydrogen bonding. They heavily solvate the incoming nucleophile, dampening its reactivity, while simultaneously hydrogen-bonding with the benzimidazole NH. This drastically slows down the SN​2 kinetics at the α -chloro ketone. Extended heating in alcohols often leads to solvolysis side-reactions, such as the formation of ethyl ethers or acetalization of the ketone ([2]). For clean substitution, polar aprotic solvents are strictly required.

Q2: How do polar aprotic solvents (e.g., DMF, MeCN) prevent these side reactions? A2: Polar aprotic solvents possess high dielectric constants but lack hydrogen-bond donors. They leave the nucleophile "naked" and unsolvated, which significantly lowers the activation energy for SN​2 attack. Furthermore, solvents like DMF and DMSO are excellent for subsequent decarboxylation or cyclization steps, often yielding >80% conversion with minimal environmental waste and high solvent recovery rates ([3]).

Q3: I am observing rapid polymerization/dimerization upon adding a base. How do I stop this? A3: The benzimidazole NH is moderately acidic. If you use a strong base (e.g., NaH, KOH) or run the reaction at high concentrations, the NH is deprotonated. The resulting benzimidazolide anion acts as a potent nucleophile, attacking the α -chloro ketone of an adjacent molecule, leading to rapid oligomerization ([2]). To resolve this, use a mild base (like K2​CO3​ ) and maintain high dilution (0.05 - 0.1 M) to favor the kinetic reaction with your external nucleophile over intermolecular collision.

G Reactant 1-(1H-benzimidazol-2-yl) -2-chloroethanone StrongBase Strong Base (e.g., NaH) Reactant->StrongBase Deprotonation WeakBase Weak Base + External Nuc (e.g., K2CO3, R-NH2) Reactant->WeakBase Chemoselective SN2 Anion Benzimidazolide Anion (Intermolecular Attack) StrongBase->Anion Product Desired Functionalized Benzimidazole WeakBase->Product Fast kinetics in Polar Aprotic Solvent Polymer Dimerization / Oligomerization Anion->Polymer Attacks another alpha-chloro ketone

Caption: Competing pathways: Chemoselective SN2 vs. base-induced oligomerization.

Module 2: Quantitative Solvent Matrix

Summarized below is the empirical data governing solvent selection for α -halo ketone functionalization of benzimidazole derivatives ().

SolventClassificationDielectric Constant ( ϵ )Nucleophile SolvationBenzimidazole NH Solvation SN​2 RatePrimary Risk / Drawback
DMF Polar Aprotic36.7Low (Naked Anion)ModerateVery FastHigh boiling point, difficult removal
MeCN Polar Aprotic37.5LowLowFastPoor solubility for some derivatives
Ethanol Polar Protic24.5High (H-bond donor)High (H-bond donor)SlowSolvolysis, etherification
Toluene Non-polar2.4Very LowVery LowVery SlowPoor reactant solubility

Module 3: Protocol Architecture (Self-Validating Workflow)

Objective: To perform a high-yield nucleophilic substitution using a secondary amine while suppressing dimerization. Design Philosophy: This protocol embeds self-validating checkpoints to ensure the reaction does not cross the threshold into oligomerization.

Step 1: Preparation & Solubilization

  • Charge a dry, argon-flushed round-bottom flask with 1-(1H-benzimidazol-2-yl)-2-chloroethanone (1.0 eq, 10 mmol).

  • Dissolve in anhydrous Acetonitrile (MeCN) or DMF (100 mL) to achieve a 0.1 M concentration.

  • Causality: High dilution prevents intermolecular collision between benzimidazole molecules.

  • Validation Check: The solution must be completely clear. Any turbidity indicates poor solubility, which will skew the stoichiometric ratio and promote side reactions.

Step 2: Base & Nucleophile Addition

  • Add anhydrous Potassium Carbonate ( K2​CO3​ , 1.2 eq, 12 mmol).

  • Causality: K2​CO3​ is a mild base that scavenges HCl but minimizes benzimidazole NH deprotonation.

  • Dropwise add the secondary amine (e.g., morpholine, 1.1 eq, 11 mmol) at 0∘C .

  • Validation Check: The internal temperature must not exceed 5∘C during addition to control the exothermic SN​2 reaction and prevent thermal degradation of the α -halo ketone.

Step 3: Reaction & Monitoring

  • Warm the mixture to room temperature and stir for 4-6 hours.

  • Validation Check: Monitor via TLC (Eluent: DCM/MeOH 9:1). The disappearance of the starting material ( Rf​≈0.6 ) and appearance of a polar UV-active spot indicates completion. A heavy baseline spot indicates unwanted polymerization.

Step 4: Quenching & Isolation

  • If using MeCN, concentrate under reduced pressure. If using DMF, precipitate the product by pouring the mixture into ice-cold distilled water (300 mL).

  • Filter the resulting precipitate, wash with cold water, and dry under vacuum.

  • Causality: Water removes the inorganic salts and residual DMF, yielding a highly pure solid suitable for downstream applications.

  • Validation Check: The final precipitate should be a free-flowing white/off-white solid. A gummy residue indicates incomplete DMF removal or oligomeric impurities.

G Step1 Step 1: Solubilization Dissolve in anhydrous MeCN/DMF (0.1 M) Step2 Step 2: Reagent Addition Add K2CO3 (1.2 eq) & Amine (1.1 eq) at 0°C Step1->Step2 Prevents aggregation Step3 Step 3: Reaction Stir at RT for 4-6h, monitor via TLC Step2->Step3 Controls exotherm Step4 Step 4: Isolation Aqueous quench & filtration Step3->Step4 Confirms completion

Caption: Step-by-step experimental workflow for chemoselective SN2 substitution.

References

  • Title: 1-(1H-benzimidazol-2-yl)-2-chloroethanone | C9H7ClN2O | CID 12216289 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

  • Title: CN112062723A - Preparation method of thiabendazole intermediate Source: Google Patents URL
  • Title: Imidazole: Chemistry, Synthesis, Properties, Industrial Applications Source: TSI Journals URL: [Link]

Sources

Technical Support Center: Troubleshooting & Workup Guide for 1-(1H-Benzimidazol-2-yl)-2-chloroethanone Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction Welcome to the Technical Support Center for the isolation and handling of 1-(1H-benzimidazol-2-yl)-2-chloroethanone (CAS: 10227-64-2)[1]. This highly reactive α-chloroketone is a critical white solid intermediate in the synthesis of anthelmintic drugs like thiabendazole[2]. Due to the amphoteric nature of the benzimidazole core and the lability of the α-chloroketone, workup procedures require precise pH and temperature control. This guide provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to maximize your recovery and purity.

Section 1: Physicochemical Data & Workup Principles

Successful isolation relies on understanding the compound's phase behavior. The table below summarizes the critical quantitative parameters that dictate the workup strategy.

ParameterValue / ObservationImpact on Workup Strategy
Molecular Weight 194.62 g/mol [1]Essential for stoichiometric calculations during downstream nucleophilic substitutions.
Appearance White solid[2]Visual indicator of purity; yellowing indicates thermal degradation or polymerization.
Benzimidazole pKa (Acid) ~5.5At pH < 5, the molecule exists as a highly water-soluble cationic salt.
Benzimidazole pKa (Base) ~12.3At pH > 12, the molecule exists as a water-soluble anion.
Optimal Isolation pH 8.5 – 10.0[3]The isoelectric region where the neutral species precipitates completely from water.
Section 2: Standardized Isolation Protocol

When synthesizing 1-(1H-benzimidazol-2-yl)-2-chloroethanone via the aqueous condensation of 1,2-phenylenediamine and 3-chloropyruvic acid, use the following self-validating isoelectric precipitation protocol to achieve yields exceeding 90%[2].

Step-by-Step Methodology:

  • Thermal Quenching: Upon reaction completion, immediately cool the acidic aqueous mixture to ≤ 10 °C using an ice-water bath.

    • Causality: Cooling minimizes thermal degradation of the α-chloroketone and drastically reduces the aqueous solubility of the target compound.

  • Isoelectric Neutralization: Slowly add 5N NaOH dropwise while maintaining vigorous mechanical stirring. Monitor the pH continuously until it reaches exactly 10[3].

    • Causality: The benzimidazole core transitions from its water-soluble protonated state to its neutral, insoluble state.

  • Maturation & Validation: Allow the suspension to stir at 5–10 °C for 30 minutes.

    • Self-Validation Check: The formation of a dense, filterable precipitate indicates successful neutralization. If the mixture remains a cloudy emulsion, the pH is likely outside the 8.5–10.0 window.

  • Filtration: Filter the precipitated solid under vacuum. Wash the filter cake thoroughly with cold, purified water (approx. 200 mL per standard batch) to remove residual inorganic salts[3].

  • Vacuum Drying: Transfer the isolated solid to a vacuum oven and dry at 80 °C to a constant weight[3].

    • Causality: Removing trapped moisture is critical to prevent side reactions in subsequent anhydrous nucleophilic substitutions.

Section 3: Mechanistic Workflow

Workup A Acidic Crude Mixture (pH < 5) B Neutralization Add 5N NaOH (Target pH 8-10) A->B Base Addition (<10°C) C Isoelectric Precipitation (Neutral Benzimidazole) B->C Deprotonation of cation D Filtration & Aqueous Wash C->D Solid isolation E Vacuum Drying (80°C) D->E Moisture removal

pH-dependent workup and isolation workflow for 1-(1H-benzimidazol-2-yl)-2-chloroethanone.

Section 4: Troubleshooting FAQs

Q1: I am performing a liquid-liquid extraction with ethyl acetate, but my isolated yield is under 50%. Where is the rest of my product? A: The missing product is likely trapped in the discarded aqueous phase due to improper pH adjustment. Because the benzimidazole ring is amphoteric, it becomes highly water-soluble at both acidic (pH < 5) and highly basic (pH > 12) extremes. Self-Validating Fix: Never discard the aqueous layer without testing it. Measure the aqueous phase pH with a calibrated meter. If it is outside the 8.5–10.0 range, adjust it accordingly using saturated NaHCO₃ or 1N HCl, and perform a back-extraction with fresh ethyl acetate.

Q2: NMR analysis of my isolated solid shows a missing α-proton signal and the presence of an alcohol peak. What went wrong during workup? A: You have inadvertently hydrolyzed the highly reactive α-chloroketone moiety into an α-hydroxyketone. This degradation occurs if the neutralization step is performed too rapidly, causing localized spikes in pH (>11) and exothermic heating. Prevention: Always perform the base addition dropwise at ≤ 10 °C with rapid mechanical stirring to dissipate localized basic "hot spots" and prevent nucleophilic attack by hydroxide ions.

Q3: During neutralization, my product separates as a sticky, gummy oil rather than a crystalline solid. How can I force crystallization? A: "Oiling out" (liquid-liquid phase separation) occurs when the product precipitates in the presence of impurities or residual organic solvents that depress its melting point below the ambient temperature of the mixture. Resolution: Do not attempt to filter the oil, as it will clog the frit and trap impurities. Instead, extract the entire aqueous mixture with dichloromethane (DCM). Separate the organic layer, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Triturate the resulting crude residue with cold diethyl ether or hexanes to force crystallization of the pure white solid[2].

Q4: How do I handle the workup for downstream nucleophilic substitution reactions (e.g., reacting the α-chloroketone with a secondary amine)? A: Substituting the chloride with an amine creates an α-amino ketone derivative that contains two basic nitrogen centers, drastically shifting the molecule's isoelectric point. Protocol: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with a mildly acidic buffer (pH ~6.0). The unreacted, highly basic secondary aliphatic amine (pKa ~10-11) will protonate and partition into the aqueous layer. Meanwhile, the benzimidazole derivative—whose amine basicity is attenuated by the adjacent electron-withdrawing ketone—will largely remain in the organic phase. Verify the complete removal of the starting amine via TLC before concentrating the organic layer.

References[1] National Center for Biotechnology Information. "1-(1H-benzimidazol-2-yl)-2-chloroethanone | C9H7ClN2O | CID 12216289." PubChem, https://pubchem.ncbi.nlm.nih.gov/compound/12216289[2] Purpana Beijing Technologies Co Ltd. "Preparation method of thiabendazole intermediate." Patent CN112062723A, Google Patents, 2020. https://patents.google.com/patent/CN112062723A/en[3] Korea Research Institute of Chemical Technology. "Preparation method of thiabendazole." Patent KR20050057774A, Google Patents, 2005. https://patents.google.com/patent/KR20050057774A/en

Sources

Technical Support Center: Synthesis of 1-(1H-benzimidazol-2-yl)-2-chloroethanone

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 1-(1H-benzimidazol-2-yl)-2-chloroethanone. It serves as a technical resource to anticipate, identify, and troubleshoot common impurities and side reactions encountered during the synthesis. Our approach is rooted in mechanistic understanding to provide robust, field-tested solutions.

Introduction: The Synthetic Challenge

The synthesis of 2-substituted benzimidazoles, such as 1-(1H-benzimidazol-2-yl)-2-chloroethanone, is a cornerstone in the development of various pharmaceutical agents. The primary and most established route involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions, a variant of the Phillips-Ladenburg reaction.[1] In this case, chloropyruvic acid or a related three-carbon electrophile is the typical acylating partner.

While seemingly straightforward, this reaction is often plagued by the formation of multiple byproducts that can complicate purification and compromise the final product's purity. This guide will address these challenges in a practical, question-and-answer format.

Troubleshooting Guide & FAQs

Question 1: My reaction yield is low, and I'm recovering a significant amount of unreacted o-phenylenediamine. What's going wrong?

Answer:

This is a common issue often traced back to three root causes: suboptimal reaction conditions, inefficient cyclization, or degradation of the starting material.

  • Causality (The "Why"): The core of the synthesis is the condensation of the diamine with the chloro-keto acid (or its derivative) to form a Schiff base intermediate, which then undergoes intramolecular cyclization to form the benzimidazole ring. If the reaction conditions (e.g., temperature, pH) are not optimal, the initial condensation may be slow or reversible, or the subsequent cyclization may stall. Strong mineral acids like HCl or polyphosphoric acid (PPA) are typically required to catalyze the dehydration and ring closure. Insufficient acid or temperatures that are too low will result in poor conversion.

  • Troubleshooting & Optimization:

    • Verify Acid Catalyst: Ensure the appropriate molar equivalent of a strong acid catalyst is used. For reactions with o-phenylenediamine and a carboxylic acid, refluxing in 4M HCl is a standard starting point.

    • Temperature Control: The cyclization/dehydration step often requires elevated temperatures (e.g., >100 °C). Ensure your reaction is reaching and maintaining the target temperature.

    • Reaction Monitoring: Track the disappearance of the o-phenylenediamine starting material using Thin Layer Chromatography (TLC). A lack of change over several hours indicates a stalled reaction.

  • Workflow: Reaction Monitoring by TLC

    Caption: TLC workflow for monitoring starting material consumption.

Question 2: My final product shows a significant, more polar impurity by HPLC/TLC that I can't easily remove by recrystallization. What is it?

Answer:

The most likely candidate for a more polar byproduct is the hydrolyzed analog, 1-(1H-benzimidazol-2-yl)-2-hydroxyethanone .

  • Causality (The "Why"): The α-chloro ketone functional group in your target molecule is a potent electrophile. The chlorine atom is a good leaving group, making the adjacent carbon susceptible to nucleophilic attack. During aqueous workup or if there is residual moisture in your solvents, water can act as a nucleophile, displacing the chloride to form the corresponding α-hydroxy ketone. This impurity is significantly more polar due to the hydroxyl group, leading to a shorter retention time on reverse-phase HPLC and a lower Rf value on normal-phase TLC.

    Caption: Formation of the primary hydrolysis impurity.

  • Troubleshooting & Prevention:

    • Anhydrous Conditions: Ensure all solvents and reagents used during the reaction and especially during the workup and purification stages are thoroughly dried.

    • Controlled Workup: When neutralizing the reaction mixture, use a saturated solution of a weak base (e.g., sodium bicarbonate) and perform the extraction quickly at low temperatures to minimize contact time with the aqueous phase.

    • Purification Strategy: If the hydroxy impurity has already formed, purification can be challenging. Column chromatography using a gradient elution (e.g., starting with ethyl acetate/hexane and gradually increasing polarity) is often effective.

Question 3: I'm observing several unexpected peaks in my mass spectrum and a complex NMR. Could other ring systems be forming?

Answer:

Yes, depending on the specific reagents and conditions, side reactions involving o-phenylenediamine can lead to other heterocyclic structures, most notably quinoxalines or benzimidazolones .

  • Causality (The "Why"):

    • Quinoxaline Formation: If your acylating agent (e.g., chloropyruvic acid) undergoes self-condensation or rearrangement to form a 1,2-dicarbonyl species, this can react with o-phenylenediamine to form a six-membered quinoxaline ring instead of the desired five-membered benzimidazole.

    • Benzimidazolone Formation: If urea is present as an impurity or if the reaction is exposed to atmospheric CO2 under certain basic conditions, o-phenylenediamine can cyclize to form 1,3-dihydro-2H-benzimidazol-2-one.[2][3] This is a stable byproduct that can be difficult to remove.

  • Troubleshooting & Prevention:

    • Purity of Reagents: Use high-purity starting materials. Verify the purity of your acylating agent before use to ensure it has not degraded.

    • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent side reactions with atmospheric components like CO2 and oxygen.

    • Structural Elucidation: Use analytical techniques like LC-MS and 2D NMR to confirm the structure of these unexpected byproducts.[4][5] This confirmation is crucial for devising a targeted purification strategy or modifying the synthetic route.

Summary of Potential Impurities

Impurity NameChemical StructureMolecular Weight ( g/mol )Common Analytical Observation
Unreacted Starting Material o-Phenylenediamine108.14Corresponds to SM standard on TLC/HPLC.
Hydrolysis Product 1-(1H-benzimidazol-2-yl)-2-hydroxyethanone176.17More polar peak on HPLC/TLC. M-18 peak in MS.
Benzimidazolone 1,3-dihydro-2H-benzimidazol-2-one134.13Non-polar, highly stable byproduct.
N-Acylated Isomer 1-(Chloroacetyl)-1H-benzimidazole194.62Isomeric peak in LC-MS, distinct fragmentation pattern.

Experimental Protocols

Protocol 1: General Procedure for Impurity Profiling by HPLC

This protocol provides a starting point for method development.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Sample Preparation: Dissolve ~1 mg of the crude product in 1 mL of 50:50 Acetonitrile/Water.

Protocol 2: Purification by Recrystallization

This method is effective for removing less polar impurities.

  • Dissolve the crude 1-(1H-benzimidazol-2-yl)-2-chloroethanone in a minimum amount of hot ethyl acetate or acetone.

  • If the solution is colored, add a small amount of activated charcoal and heat for an additional 5-10 minutes.

  • Hot filter the solution through a fluted filter paper to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent (the same solvent used for recrystallization), and dry under vacuum.

References

  • Cao, S. et al. (2012). 1-(1-Benzyl-1H-benzimidazol-2-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o778. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of benzimidazole derivatives. ResearchGate. Available at: [Link]

  • SYNTHESIS OF SOME NOVEL BENZIMIDAZOL-2-ONE DERIVATIVES. (2016). WORLD SCIENCE, 2(6), Vol.3. Available at: [Link]

  • PubChem. (n.d.). 1-(1H-benzimidazol-2-yl)-2-chloroethanone. National Center for Biotechnology Information. Available at: [Link]

  • International Journal of Pharmaceutical Research and Applications. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. ijprajournal.com. Available at: [Link]

  • TIJER.org. (n.d.). A REVIEW ON IMPURITY PROFILING AND TECHNIQUES USED FOR THEIR IDENTIFICATION. TIJER.org. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Benzimidazolone synthesis. organic-chemistry.org. Available at: [Link]

  • Pharma Knowledge Centre. (n.d.). Impurity Profiling | Active Pharmaceutical Ingredients | Drug Substance | Hyphenated Technique | Chromatographic Separation Techniques. pharmaknowledge.co.in. Available at: [Link]

  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. Available at: [Link]

  • Chaughule, R., & Lokur, A. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research, 60(1). Available at: [Link]

  • Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). Semantic Scholar. Available at: [Link]

Sources

Technical Support Center: Enhancing Regioselectivity of Reactions with 1-(1H-benzimidazol-2-yl)-2-chloroethanone

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-chloro-1-(1H-pyrrol-2-yl)ethanone: A Key Intermediate in Chemical Synthesis and Drug Discovery - Benchchem This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting low conversion rates and other common issues encountered during benzimidazole synthesis.[1]

From the desk of the Senior Application Scientist:

Welcome to the technical support center for 1-(1H-benzimidazol-2-yl)-2-chloroethanone. This versatile building block is a cornerstone in the synthesis of numerous heterocyclic compounds, particularly fused-ring systems with significant biological activity. However, its multifunctional nature presents unique challenges in controlling reaction regioselectivity. This guide is designed to provide you with not just protocols, but the underlying chemical logic to troubleshoot common issues and steer your reactions toward the desired outcomes. We will explore the key factors governing selectivity and provide actionable strategies to enhance the precision of your syntheses.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on 1-(1H-benzimidazol-2-yl)-2-chloroethanone, and how do they influence regioselectivity?

A1: The molecule has three primary reactive sites that create a competitive environment for nucleophiles, directly impacting regioselectivity:

  • The α-Carbon: The carbon atom adjacent to the carbonyl group and bonded to chlorine is highly electrophilic. This is due to the strong electron-withdrawing effects of both the carbonyl group and the chlorine atom, making it a prime target for nucleophilic substitution (SN2) reactions.[2]

  • The Imidazole Nitrogens (N1 and N3): The benzimidazole ring contains two nitrogen atoms. The N1-H is weakly acidic and can be deprotonated by a base to form a nucleophilic anion. This anion exists in a tautomeric equilibrium, making both N1 and N3 available for electrophilic attack (e.g., N-alkylation).[3]

  • The Carbonyl Carbon: While less reactive towards substitution than the α-carbon, the carbonyl carbon is electrophilic and can undergo nucleophilic addition, a key step in certain cyclization reactions.

The interplay between these sites is the core of the regioselectivity challenge. The choice of nucleophile, base, solvent, and temperature will determine which site reacts preferentially.[4]

Q2: I am attempting an N-alkylation reaction on the benzimidazole ring but am getting a complex mixture of products. What is the primary cause?

A2: This is a classic issue stemming from the tautomerism of the benzimidazole ring. Once the N1 proton is removed by a base, the resulting anion has electron density on both nitrogen atoms. For an unsymmetrically substituted benzimidazole, this would lead to two different N-alkylated regioisomers. While your starting material is symmetric about the imidazole ring, subsequent reactions, especially with bulky nucleophiles or under conditions that might favor side reactions, can still lead to complex mixtures if not properly controlled. The key is to use conditions that decisively favor one reaction pathway over others, such as clean deprotonation followed by alkylation.[3][5]

Q3: My goal is to synthesize a fused imidazo[1,2-a]benzimidazole. What is the general strategy, and what factors are critical for promoting the final intramolecular cyclization?

A3: The synthesis of imidazo[1,2-a]benzimidazoles typically involves a two-step sequence in a one-pot reaction:

  • Intermolecular N-alkylation: A nucleophile, such as a 2-aminobenzimidazole, first attacks the α-carbon of 1-(1H-benzimidazol-2-yl)-2-chloroethanone, displacing the chloride.

  • Intramolecular Cyclization: The amino group of the newly attached substituent then attacks the carbonyl carbon, followed by dehydration to form the fused imidazole ring.

To drive the reaction towards cyclization, energy input is crucial. High temperatures are often required to overcome the activation barrier for the intramolecular cyclization and dehydration steps. Microwave-assisted synthesis has proven exceptionally effective, as it dramatically reduces reaction times and often improves yields and regioselectivity by promoting rapid, efficient heating.[6][7]

Troubleshooting Guide 1: Poor Regioselectivity in N-Alkylation Reactions

Issue: The reaction with an alkylating agent results in a mixture of N1/N3 isomers, low yield of the desired N-alkyl product, or undesired reaction at the α-carbon.

Root Cause Analysis: The regiochemical outcome of N-alkylation is a delicate balance between the hardness/softness of the nucleophile/electrophile, steric hindrance, and the reaction conditions which dictate the nature of the benzimidazole anion.[8]

Solutions & Protocols:

  • Choice of Base and Solvent System: This is the most critical factor. The combination of base and solvent determines whether the benzimidazole anion is a "free" ion or a tightly associated ion pair, which in turn affects the nucleophilicity of each nitrogen.

    • Strong Base/Polar Aprotic Solvent (e.g., NaH in DMF): This system generates a "naked" or free benzimidazolide anion. This highly reactive nucleophile can sometimes lead to lower selectivity. This method is often used when high reactivity is needed.[3]

    • Weak Base/Polar Aprotic Solvent (e.g., K₂CO₃ in Acetonitrile/Acetone): This is a milder and often more selective system. The weaker base and solvent lead to a more complex equilibrium of ion pairs, which can sterically or electronically favor alkylation at one nitrogen over the other.

    • Phase-Transfer Catalysis (PTC): Using a catalyst like tetrabutylammonium hydrogen sulfate with aqueous KOH provides a mild, efficient, and often highly selective method for N-alkylation, minimizing the need for harsh bases and anhydrous solvents.[9]

    • Green Chemistry Approach (e.g., SDS in aqueous media): Using a surfactant like sodium dodecyl sulfate (SDS) in an aqueous basic medium can enhance solubility and reaction rates, providing a sustainable and efficient route for N-1 alkylation.[5][10]

Comparative Analysis of N-Alkylation Conditions

MethodBaseSolventTemperatureTypical OutcomeReference
Conventional Sodium Hydride (NaH)Anhydrous DMF0 °C to RTHigh reactivity, can lead to side products if not controlled.[3]
Milder Conventional Potassium Carbonate (K₂CO₃)AcetonitrileRefluxGood yields, often better selectivity than NaH.[11]
Phase-Transfer Aqueous KOHToluene/DCM + TBHSRT to 50 °CExcellent yields, high selectivity, milder conditions.[9]
Green Synthesis NaOH/KOHWater + SDSRT to 60 °CHigh yields, environmentally benign, avoids VOCs.[5][10]

Troubleshooting Workflow for N-Alkylation

start Poor N-Alkylation Regioselectivity check_purity Verify Purity of Starting Materials & Reagents start->check_purity choose_base Optimize Base/Solvent System check_purity->choose_base If pure ptc Try Phase-Transfer Catalysis (PTC) for milder conditions choose_base->ptc green Consider Aqueous SDS Media choose_base->green temp_control Adjust Temperature (Start low, e.g., 0 °C) choose_base->temp_control monitor Monitor reaction by TLC to avoid side products temp_control->monitor success Improved Regioselectivity monitor->success

Caption: Troubleshooting workflow for poor N-alkylation regioselectivity.

Troubleshooting Guide 2: Enhancing Intramolecular Cyclization for Fused Systems

Issue: The reaction between 1-(1H-benzimidazol-2-yl)-2-chloroethanone and a dinucleophile (e.g., 2-aminobenzimidazole) yields the intermediate substitution product but fails to cyclize, resulting in low yields of the desired fused heterocyclic product (e.g., imidazo[1,2-a]benzimidazole).

Root Cause Analysis: The intramolecular cyclization step is a nucleophilic addition-elimination (condensation) reaction that typically has a higher activation energy than the initial intermolecular SN2 reaction. Insufficient thermal energy, steric hindrance near the reaction centers, or unfavorable electronic properties can stall the reaction at the intermediate stage.

Solutions & Protocols:

  • Microwave-Assisted Synthesis: This is the most powerful technique for promoting this type of cyclization. Microwave irradiation provides rapid, uniform, and efficient heating to high temperatures (e.g., 150 °C), which drastically shortens reaction times and drives the equilibrium towards the cyclized product.[6]

  • High-Boiling Point Solvents: Conventional heating in high-boiling solvents like DMF, DMSO, or ethylene glycol can also provide the necessary energy, although reaction times will be significantly longer than with microwave heating.

  • Acid or Base Catalysis: Depending on the specific mechanism, the addition of a catalytic amount of acid can protonate the carbonyl oxygen, making it more electrophilic and susceptible to nucleophilic attack. Conversely, a base can deprotonate the attacking amine, increasing its nucleophilicity.

Protocol: Microwave-Assisted Synthesis of Imidazo[1,2-a]benzimidazoles [6]

  • To a microwave process vial, add the substituted 2-aminobenzimidazole (1.0 eq), 1-(1H-benzimidazol-2-yl)-2-chloroethanone (1.1 eq), and a suitable high-boiling solvent (e.g., DMF).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a constant temperature of 150 °C for 10-20 minutes.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the consumption of the intermediate and formation of the product.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the crude product.

  • Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography.

Reaction Pathway Visualization

cluster_0 Desired Pathway: Cyclization cluster_1 Stalled Reaction / Side Products A Reactants (Chloroethanone + Aminobenzimidazole) B Intermolecular SN2 Substitution A->B C Acyclic Intermediate B->C D Intramolecular Cyclization & Dehydration C->D F Acyclic Intermediate E Fused Product (Imidazo[1,2-a]benzimidazole) D->E G Stalled Reaction (Low Yield) F->G H Degradation / Dimerization F->H

Caption: Reaction pathways for the synthesis of fused benzimidazoles.

References

  • Microwave Promoted Simple, Efficient and Regioselective Synthesis of Trisubstituted Imidazo[1,2-a]benzimidazoles on Soluble Support. ACS Combinatorial Science.[Link]

  • One-Pot, Two-Step Synthesis of Imidazo[1,2-a]benzimidazoles via A Multicomponent [4 + 1] Cycloaddition Reaction. ACS Combinatorial Science.[Link]

  • Recent Approaches for the Synthesis of Imidazoquinazolines and Benzimidazoquinazolines. MDPI.[Link]

  • Aromatic Compounds vs Benzimidazoles: Chemical Dynamics. Patsnap Eureka.[Link]

  • Developments towards regioselective synthesis of 1,2-disubstituted benzimidazoles. Beilstein Journal of Organic Chemistry.[Link]

  • Regioselective Synthesis of Fused Imidazo[1,2-a]pyrimidines via Intramolecular C–N Bond Formation/6-Endo-Dig Cycloisomerization. The Journal of Organic Chemistry.[Link]

  • On the regioselective molecular sieves-promoted oxidative three-component synthesis of fused-benzimidazoles from β-ketoesters. Comptes Rendus. Chimie.[Link]

  • On the regioselective molecular sieves-promoted oxidative three-component synthesis of fused-benzimidazoles from β -ketoesters. ResearchGate.[Link]

  • Benzimidazole - Organic Syntheses Procedure. Organic Syntheses.[Link]

  • Synthesis & evaluation of 2-chloromethyl-1H-benzimidazole derivatives as antifungal agents. ResearchGate.[Link]

  • Comparative study of the reaction of 2-mercaptobenzimidazole with 2-bromo-1,3-diketones under conventional and green conditions: regioselective access to N/S-difunctionalized benzimidazoles and benzimidazo[2,1-b]thiazoles. RSC Advances.[Link]

  • N-Alkylation of 2-Substituted Benzimidazole Derivatives and Their Evaluation as Antinemic Agents. Semantic Scholar.[Link]

  • A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. Bentham Science.[Link]

  • An efficient strategy for N-alkylation of benzimidazoles/imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles. FAO AGRIS.[Link]

  • An efficient strategy for N-alkylation of benzimidazoles/imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles. Academia.edu.[Link]

  • N-Alkylation of 2-Substituted Benzimidazole Derivatives and Their Evaluation as Antinemic Agents. OUCI.[Link]

  • Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry.[Link]

  • Synthesis of 4-(1H-benzo[d]imidazol-2yl) benzenamide (1). Rasayan Journal of Chemistry.[Link]

  • SYNTHESIS OF SOME NOVEL BENZIMIDAZOL-2-ONE DERIVATIVES. World Science.[Link]

  • Benzimidazolone synthesis. Organic Chemistry Portal.[Link]

  • 1-(1-Benzyl-1H-benzimidazol-2-yl)ethanone. Acta Crystallographica Section E.[Link]

  • (PDF) 1-(1-Benzyl-1H-benzimidazol-2-yl)ethanone. ResearchGate.[Link]

  • Reaction of Imidazoles and Triazoles with 1-(Benzotriazol-1-yl)-2-iodoethanone. Russian Journal of Organic Chemistry.[Link]

  • 1-(1H-benzimidazol-2-yl)-2-chloroethanone | C9H7ClN2O | CID 12216289. PubChem.[Link]

  • Synthesis and Evaluation of 2-Chloro-3-[3-(6-nitro-1H-benzimidazol-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]quinolines as Potent Antibacterial Agents. Asian Journal of Chemistry.[Link]

  • New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. Future Medicinal Chemistry.[Link]

  • Method for synthesizing 2-amino thizaoline.
  • Process for the preparation of 1H-benzimidazoles.
  • Exploring Regio- and Stereoselectivity in [3+2] Cycloaddition: Molecular Electron Density Theory Approach for Novel Spirooxindole-Based Benzimidazole with Pyridine Spacer. MDPI.[Link]

  • Kinetics of a Reaction of 3-Chloroacetylacetone with Thioureas. Journal of Chemical and Pharmaceutical Research.[Link]

  • Regioselectivity for the Rh(I)‐catalyzed Annulation of 1,2,3‐Thiadiazoles with Alkynes. Semantic Scholar.[Link]

  • Mechanistic insights into the regio- and stereoselectivity of [3+2] cycloaddition reactions between N-methyl-phenylnitrone and trans-1-chloro-2-nitroethylene within the framework of molecular electron density theory. New Journal of Chemistry.[Link]

  • a-Chlorocarbonyl Compounds ---- Their Synthesis and Applications. Bulletin of the Institute for Chemical Research, Kyoto University.[Link]

Sources

Validation & Comparative

A Comparative Guide to the Synthetic Utility of 1-(1H-benzimidazol-2-yl)-2-chloroethanone and Other α-Haloketones

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of 1-(1H-benzimidazol-2-yl)-2-chloroethanone with other common α-haloketones used in organic synthesis. By examining its unique structural features and reactivity, we aim to offer researchers valuable insights for making informed decisions in the design and execution of synthetic routes, particularly in the realm of medicinal chemistry.

Introduction: The Role of α-Haloketones in Synthesis

α-Haloketones are a versatile class of bifunctional electrophiles that serve as crucial building blocks in the synthesis of a wide array of organic molecules, especially heterocycles.[1] Their reactivity is characterized by two electrophilic sites: the carbonyl carbon and the α-carbon bearing the halogen.[2] This dual reactivity allows for a diverse range of transformations, making them indispensable synthons in drug discovery and development.

The subject of this guide, 1-(1H-benzimidazol-2-yl)-2-chloroethanone, integrates the reactive α-haloketone motif with the benzimidazole scaffold. The benzimidazole nucleus is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs and exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5] The fusion of these two pharmacologically significant moieties suggests that 1-(1H-benzimidazol-2-yl)-2-chloroethanone is a valuable starting material for the synthesis of novel therapeutic agents.

Comparative Reactivity of α-Haloketones

The reactivity of α-haloketones in nucleophilic substitution reactions is largely governed by the nature of the halogen atom. The general trend in reactivity follows the order: α-iodo > α-bromo > α-chloro.[6] This is attributed to the decreasing carbon-halogen bond strength and increasing polarizability as one descends the halogen group, making iodide the best leaving group and chloride the poorest.[6]

While α-chloroketones are often more stable and cost-effective, their lower reactivity can necessitate harsher reaction conditions, such as higher temperatures and longer reaction times, compared to their bromo- and iodo-counterparts.[6] However, the presence of the benzimidazole ring in 1-(1H-benzimidazol-2-yl)-2-chloroethanone is expected to influence its reactivity profile. The electron-withdrawing nature of the benzimidazole-2-carbonyl moiety should enhance the electrophilicity of the α-carbon, potentially increasing its reactivity compared to simple alkyl α-chloroketones.

Below is a table summarizing the general reactivity and characteristics of common α-haloketones.

α-Haloketone TypeGeneral ReactivityAdvantagesDisadvantages
α-Iodoketones HighestHighest reactivity, allows for mild reaction conditions.Often less stable, more expensive.
α-Bromoketones HighGood balance of reactivity and stability, widely used.[7]Can be lachrymatory, more expensive than chloro-analogues.
α-Chloroketones ModerateGenerally more stable, cost-effective.[6]Lower reactivity may require harsher conditions.
1-(1H-benzimidazol-2-yl)-2-chloroethanone Moderate (Enhanced)Introduces biologically active benzimidazole scaffold, increased reactivity over simple α-chloroketones (expected).Synthesis is multi-step, potentially higher cost.

Synthesis of 1-(1H-benzimidazol-2-yl)-2-chloroethanone

A direct and detailed experimental protocol for the synthesis of 1-(1H-benzimidazol-2-yl)-2-chloroethanone is not extensively reported in the literature. However, a plausible and commonly employed synthetic strategy involves a two-step process starting from o-phenylenediamine. The initial step is the synthesis of the key intermediate, 2-(chloromethyl)-1H-benzimidazole, followed by its oxidation to the desired α-chloroketone.

Experimental Protocol: Synthesis of 2-(chloromethyl)-1H-benzimidazole

This procedure is based on the well-established Phillips-Ladenburg condensation.[8]

Materials:

  • o-Phenylenediamine

  • Chloroacetic acid

  • 4M Hydrochloric acid

  • Dilute ammonia solution

Procedure:

  • In a round-bottom flask, combine o-phenylenediamine (1 molar equivalent) and chloroacetic acid (1.2-1.5 molar equivalents).[8]

  • Add 4M HCl solution to act as both a solvent and a catalyst.[8]

  • Stir the mixture at room temperature for 3-6 hours.[8]

  • Heat the reaction mixture to reflux at 100-120 °C for 3-6 hours.[8]

  • After cooling, pour the reaction mixture into ice-cold water.[8]

  • Neutralize the solution with dilute ammonia with stirring until the pH reaches 8-9 to precipitate the product.[8]

  • Collect the precipitate by suction filtration, wash with cold water, and dry to obtain 2-(chloromethyl)-1H-benzimidazole.[8]

G cluster_0 Synthesis of 2-(chloromethyl)-1H-benzimidazole o-Phenylenediamine o-Phenylenediamine Reaction Condensation (4M HCl, Reflux) o-Phenylenediamine->Reaction Chloroacetic Acid Chloroacetic Acid Chloroacetic Acid->Reaction Product 2-(chloromethyl)-1H-benzimidazole Reaction->Product

Caption: Synthesis of the key intermediate.

Proposed Synthesis of 1-(1H-benzimidazol-2-yl)-2-chloroethanone

The conversion of the 2-(chloromethyl) group to a 2-(chloroacetyl) group can be achieved through oxidation.

Materials:

  • 2-(chloromethyl)-1H-benzimidazole

  • Oxidizing agent (e.g., KMnO₄, CrO₃)

  • Appropriate solvent (e.g., acetone, acetic acid)

Procedure (General):

  • Dissolve 2-(chloromethyl)-1H-benzimidazole in a suitable solvent.

  • Add the oxidizing agent portion-wise while maintaining the reaction temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, work up the reaction mixture to isolate the crude product.

  • Purify the product by recrystallization or column chromatography.

Comparative Synthetic Applications: Synthesis of Heterocycles

The utility of α-haloketones is prominently demonstrated in the synthesis of nitrogen- and sulfur-containing heterocycles. Here, we compare the expected performance of 1-(1H-benzimidazol-2-yl)-2-chloroethanone with other α-haloketones in two key reactions: the Hantzsch thiazole synthesis and the synthesis of imidazo[1,2-a]pyridines.

Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a classic method for the preparation of thiazoles, involving the reaction of an α-haloketone with a thioamide or thiourea.[9][10] This reaction is fundamental in medicinal chemistry as the 2-aminothiazole scaffold is a core component of many biologically active compounds.[11]

G cluster_1 Hantzsch Thiazole Synthesis alpha-Haloketone alpha-Haloketone Reaction Condensation/ Cyclization alpha-Haloketone->Reaction Thiourea Thiourea Thiourea->Reaction Product 2-Aminothiazole Derivative Reaction->Product

Caption: General Hantzsch thiazole synthesis.

Comparative Performance:

While direct comparative data for 1-(1H-benzimidazol-2-yl)-2-chloroethanone is unavailable, we can extrapolate its expected performance based on known principles.

α-HaloketoneReagentConditionsYieldReference
2-BromoacetophenoneThioureaEthanol, Reflux~95%[12]
Substituted α-BromoacetophenonesPhenyl-thioureasNot specifiedHigh yields[7]
Aromatic Methyl Ketones (in situ bromination)Thiourea/CuBr₂Not specified68-88%[13]
1-(1H-benzimidazol-2-yl)-2-chloroethanone (Expected) ThioureaEthanol, RefluxGood to HighInferred

Given its structure, 1-(1H-benzimidazol-2-yl)-2-chloroethanone is expected to yield 2-amino-4-(1H-benzimidazol-2-yl)thiazole, a compound with significant potential for biological activity. Although it is a chloro-ketone, the electron-withdrawing effect of the benzimidazole ring should facilitate the initial nucleophilic attack by thiourea, leading to good yields, potentially comparable to those of α-bromoacetophenones under similar conditions.

Synthesis of Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines are another class of heterocycles with broad therapeutic applications.[14] Their synthesis is commonly achieved through the condensation of a 2-aminopyridine with an α-haloketone.[14][15]

Comparative Performance:

Studies have shown that both α-bromo and α-chloro ketones can be effectively used in this synthesis.

α-HaloketoneReagentConditionsYieldReference
α-Bromoacetophenone2-AminopyridineNo solvent, 60 °C, 20 min91%[14]
α-Chloroacetophenones2-AminopyridineNo solvent, 60 °C75-88%[12]
1-(1H-benzimidazol-2-yl)-2-chloroethanone (Expected) 2-AminopyridineSimilar to aboveGood to HighInferred

The reaction of 1-(1H-benzimidazol-2-yl)-2-chloroethanone with 2-aminopyridine would yield 2-(1H-benzimidazol-2-yl)imidazo[1,2-a]pyridine derivatives. The enhanced reactivity of the α-carbon should allow for efficient cyclization, likely providing high yields under relatively mild, and potentially solvent-free, conditions.

Conclusion and Future Outlook

1-(1H-benzimidazol-2-yl)-2-chloroethanone stands out as a promising building block in synthetic and medicinal chemistry. While it shares the general reactivity pattern of α-chloroketones, the presence of the benzimidazole moiety is anticipated to enhance its electrophilicity, making it more reactive than simple aliphatic or aromatic α-chloroketones. This could allow for milder reaction conditions and broader substrate scope, bridging the reactivity gap with its more expensive α-bromo counterparts.

The primary advantage of employing this reagent lies in its ability to directly incorporate the pharmacologically significant benzimidazole scaffold into the target molecule. This one-step introduction of a privileged structure can streamline synthetic routes towards novel drug candidates.

Further research is warranted to provide direct experimental comparisons of 1-(1H-benzimidazol-2-yl)-2-chloroethanone with other α-haloketones in various synthetic transformations. Such studies would provide invaluable quantitative data on reaction kinetics, yields, and optimal conditions, solidifying its position as a valuable tool for the modern synthetic chemist.

References

  • An expeditious one-pot solvent free synthesis of benzimidazole derivatives. (2008). Arkivoc. Retrieved March 8, 2024, from [Link]

  • 1-(1-Benzyl-1H-benzimidazol-2-yl)ethanone. (2012). PMC. Retrieved March 8, 2024, from [Link]

  • ONE POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR CHARCTERIZATION. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved March 8, 2024, from [Link]

  • The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. (2000). PMC. Retrieved March 8, 2024, from [Link]

  • Preparation technique of 2-chloromethylbenzimidazole. (2007). Google Patents.
  • Facile and efficient one-pot synthesis of benzimidazoles using lanthanum chloride. (2012). PMC. Retrieved March 8, 2024, from [Link]

  • A facile one-pot procedure for the synthesis of 2-aminothiazole derivatives. (2012). Heterocycles. Retrieved March 8, 2024, from [Link]

  • Efficient One-Pot Synthesis of 2-Substituted Benzimidazoles from Triacyloxyborane Intermediates. (2012). Organic Chemistry Portal. Retrieved March 8, 2024, from [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2023). ResearchGate. Retrieved March 8, 2024, from [https://www.researchgate.net/publication/371983271_Various_Synthesis_of_Imidazo12-a]pyridines_Derivatives_and_Therapeutic_Significance_A_Review]([Link])

  • Synthesis of novel 2-amino thiazole derivatives. (2010). Der Pharma Chemica. Retrieved March 8, 2024, from [Link]

  • New One‐Pot Procedure for the Synthesis of 2‐Substituted Benzimidazoles. (2015). ResearchGate. Retrieved March 8, 2024, from [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2017). MDPI. Retrieved March 8, 2024, from [Link]

  • Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. (2021). Letters in Applied NanoBioScience. Retrieved March 8, 2024, from [Link]

  • Synthesis and SAR of Imidazo[1,2-a] Pyridinyl-Phenylacrylonitrile Derivatives as Potent Anticandidosis Agents. (2021). Journal of Medicinal and Chemical Sciences. Retrieved March 8, 2024, from [Link]

  • Synthesis, characterization and pharmacological screening of novel benzimidazole derivatives. (2011). Arabian Journal of Chemistry. Retrieved March 8, 2024, from [Link]

  • Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. (2023). PubMed. Retrieved March 8, 2024, from [Link]

  • Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved March 8, 2024, from [Link]

  • Synthetic methods to give 2‐aminolthiazoles. (2020). ResearchGate. Retrieved March 8, 2024, from [Link]

  • Exploring the Versatility of Benzimidazole Scaffolds as Medicinal Agents: A Brief Update. (2022). IntechOpen. Retrieved March 8, 2024, from [Link]

  • NOVEL NEW RESEARCH STRATEGIES OF BENZIMIDAZOLE DERIVATIVES: A REVIEW. (2021). Indo American Journal of Pharmaceutical Sciences. Retrieved March 8, 2024, from [Link]

  • Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. (2010). Journal of Chemical and Pharmaceutical Research. Retrieved March 8, 2024, from [Link]

  • New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. (2018). PMC. Retrieved March 8, 2024, from [Link]

  • Benzimidazolone synthesis. (n.d.). Organic Chemistry Portal. Retrieved March 8, 2024, from [Link]

  • Catalyst- and solvent-free synthesis of imidazo[1,2-a]pyridines. (2009). ResearchGate. Retrieved March 8, 2024, from [Link]

  • Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. (2023). ResearchGate. Retrieved March 8, 2024, from [Link]

  • Exploring the Role of Benzimidazole-Containing Scaffolds for the Design of New Compounds in Drug Discovery. (2025). Bentham Science. Retrieved March 8, 2024, from [Link]

  • An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. (2021). Arabian Journal of Chemistry. Retrieved March 8, 2024, from [Link]

  • Kinetics of a Reaction of 3-Chloroacetylacetone with Thioureas. (2009). Journal of Chemical and Pharmaceutical Research. Retrieved March 8, 2024, from [Link]

  • Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). Semantic Scholar. Retrieved March 8, 2024, from [Link]

Sources

spectroscopic analysis for structural confirmation of 1-(1H-benzimidazol-2-yl)-2-chloroethanone products

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to the Spectroscopic Analysis for Structural Confirmation of 1-(1H-benzimidazol-2-yl)-2-chloroethanone Products

The Imperative of Structural Verification

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. In drug development, even minor structural ambiguities can lead to significant variations in efficacy, toxicity, and off-target effects. Therefore, the application of orthogonal analytical techniques is not merely a procedural step but a critical component of building a robust and reliable data package for any new chemical entity. For 1-(1H-benzimidazol-2-yl)-2-chloroethanone, the key structural features to confirm are the benzimidazole ring system, the chloroethanone side chain, and their connectivity.

Primary Spectroscopic Techniques: A Comparative Analysis

The primary tools for the structural elucidation of organic molecules are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful technique for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy: Unveiling the Proton Framework

  • Causality of Experimental Choices: ¹H NMR is the initial and most informative experiment. The chemical shift of each proton is dictated by its local electronic environment. For 1-(1H-benzimidazol-2-yl)-2-chloroethanone, we can predict the following key signals based on known data for benzimidazole derivatives.[1][2][3][4]

  • Trustworthiness through Self-Validation: The integration of the signals should correspond to the number of protons in each environment. Furthermore, the splitting patterns (multiplicity) arise from spin-spin coupling between neighboring protons, providing direct evidence of atomic connectivity.

Predicted ¹H NMR Signals for 1-(1H-benzimidazol-2-yl)-2-chloroethanone Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Assignment
NH> 12.0Broad SingletBenzimidazole N-H
Ar-H7.2 - 7.8MultipletBenzimidazole aromatic protons
CH₂~4.5 - 5.0Singlet-C(=O)CH₂Cl

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

  • Expertise in Interpretation: ¹³C NMR provides information on the number and type of carbon atoms in the molecule. Due to the low natural abundance of ¹³C, proton decoupling is typically used to simplify the spectrum to a series of single lines, one for each unique carbon atom.

  • Authoritative Grounding: The chemical shifts of the carbonyl carbon and the carbons of the benzimidazole ring are highly diagnostic.[2][3]

Predicted ¹³C NMR Signals for 1-(1H-benzimidazol-2-yl)-2-chloroethanone Predicted Chemical Shift (δ, ppm) Assignment
C=O185 - 195Ketone carbonyl
C2 (Benzimidazole)~150Carbon attached to two N atoms
Aromatic C (Benzimidazole)110 - 145Aromatic carbons
CH₂45 - 55-CH₂Cl

Experimental Protocol: NMR Spectroscopic Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

  • Data Analysis: Integrate the ¹H NMR signals and determine the chemical shifts and coupling constants. Assign all signals in both ¹H and ¹³C spectra to the corresponding atoms in the proposed structure.

Workflow for NMR Spectroscopic Analysis

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis & Confirmation dissolve Dissolve in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer h1_nmr Acquire ¹H NMR transfer->h1_nmr c13_nmr Acquire ¹³C NMR transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline assign Assign Signals baseline->assign confirm Confirm Structure assign->confirm cluster_crystal Crystal Growth cluster_diffraction Data Collection cluster_solve Structure Solution cluster_refine Structure Refinement dissolve Dissolve Compound evaporate Slow Evaporation dissolve->evaporate mount Mount Crystal evaporate->mount diffract X-ray Diffraction mount->diffract solve_phase Solve Phase Problem diffract->solve_phase build_model Build Atomic Model solve_phase->build_model refine Refine Model build_model->refine validate Validate Structure refine->validate

Sources

Proteome-Wide Cross-Reactivity Profiling of 1-(1H-Benzimidazol-2-yl)-2-chloroethanone-Based Covalent Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The development of targeted covalent inhibitors (TCIs) requires a delicate balance between intrinsic chemical reactivity and proteomic selectivity. The compound 1-(1H-benzimidazol-2-yl)-2-chloroethanone (CAS: 10227-64-2) serves as a foundational scaffold in medicinal chemistry, combining a benzimidazole recognition element with a highly reactive α -chloro ketone warhead.

While the benzimidazole moiety directs the molecule toward specific active sites via hydrogen bonding and π−π stacking, the α -chloro ketone acts as a potent electrophile. The adjacent carbonyl group strongly withdraws electron density, lowering the lowest unoccupied molecular orbital (LUMO) of the C–Cl bond. This structural feature facilitates rapid SN​2 nucleophilic substitution, primarily by endogenous cysteine thiolates[1]. However, this high intrinsic reactivity often leads to promiscuous off-target binding (cross-reactivity), which can drive idiosyncratic toxicities and complicate the assignment of biological functions[2].

This guide objectively compares the α -chloroethanone warhead against alternative covalent modifiers and provides a self-validating chemoproteomic methodology to map its cross-reactivity profile across the human proteome.

Comparative Analysis of Covalent Warheads

To contextualize the performance of 1-(1H-benzimidazol-2-yl)-2-chloroethanone, it must be compared against other widely utilized covalent warheads. The selection of a warhead dictates the kinetic selectivity and the half-life of the inhibitor in physiological environments.

Quantitative Comparison of Covalent Warheads
Feature α -Chloroethanones (e.g., Benzimidazole-chloroethanone)Acrylamides (e.g., Osimertinib, Ibrutinib)Chloroacetamides
Reaction Mechanism SN​2 AlkylationMichael Addition SN​2 Alkylation
Intrinsic Reactivity HighLow to ModerateModerate
Primary Target Residues Cysteine (highly reactive), occasionally Serine/LysineCysteine (requires precise spatial alignment)Cysteine
GSH Half-Life ( t1/2​ ) < 30 minutes> 24 hours2 - 6 hours
Proteomic Selectivity Low (Prone to broad cross-reactivity)High (Kinetic selectivity driven by scaffold)Moderate
Clinical Precedence Limited (Primarily used as tool compounds/fragments)Extensive (FDA-approved targeted therapies)Emerging

Mechanistic Causality: The data above illustrates a fundamental trade-off. α -Chloroethanones exhibit extremely short half-lives in glutathione (GSH) stability assays because they rapidly alkylate any accessible nucleophile. In contrast, acrylamides act as "soft" electrophiles; they require the target protein's microenvironment to properly orient the cysteine and lower the transition state energy for a Michael addition[2]. Consequently, while 1-(1H-benzimidazol-2-yl)-2-chloroethanone is an excellent tool for rapid target engagement, its high cross-reactivity necessitates rigorous proteome-wide profiling[3].

Experimental Methodology: Competitive isoTOP-ABPP

To objectively measure the off-target cross-reactivity of 1-(1H-benzimidazol-2-yl)-2-chloroethanone, researchers employ Isotopic Tandem Orthogonal Activity-Based Protein Profiling (isoTOP-ABPP). Traditional enzymatic assays are insufficient because they only measure activity at a known target. isoTOP-ABPP solves this by utilizing a broad-spectrum reactive probe to interrogate thousands of endogenous cysteines simultaneously[4].

The Self-Validating Protocol

This protocol is designed as a closed, self-validating system. By utilizing heavy/light isotopic labeling, any reduction in the mass spectrometry signal directly validates that the specific cysteine site was covalently occupied by the inhibitor prior to cell lysis, eliminating false positives caused by variations in protein expression or sample handling.

Step 1: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

  • Action: Culture the target cell line (e.g., HeLa or Jurkat) in two parallel populations: one in "Light" media (standard 12C , 14N amino acids) and one in "Heavy" media ( 13C , 15N lysine and arginine).

  • Causality: This establishes an internal quantitative standard. Because heavy and light proteins behave identically during chemical enrichment but are distinguishable by mass spectrometry, run-to-run variance is completely eliminated[2].

Step 2: In Situ Covalent Modification

  • Action: Treat the Heavy cells with 10 μ M of 1-(1H-benzimidazol-2-yl)-2-chloroethanone and the Light cells with a DMSO vehicle control for 2 hours.

  • Causality: Performing the treatment in situ (in live cells) is critical. It accounts for intracellular drug accumulation, compartmentalization, and competition with endogenous nucleophiles (like GSH), providing a highly accurate physiological cross-reactivity profile[5].

Step 3: Cell Lysis and Broad-Spectrum Probe Labeling

  • Action: Lyse both cell populations separately. Treat both proteomes with 100 μ M of Iodoacetamide-alkyne (IA-alkyne) for 1 hour.

  • Causality: IA-alkyne is a highly reactive probe that labels all free, unbound cysteines. If the benzimidazole-chloroethanone inhibitor has cross-reacted with an off-target cysteine, that site is sterically blocked and cannot react with the IA-alkyne probe[4].

Step 4: CuAAC Click Chemistry and Enrichment

  • Action: Combine the Heavy and Light lysates in an exact 1:1 protein ratio. Perform Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) to attach a biotin-azide tag to the IA-alkyne labeled proteins. Enrich the labeled proteins using streptavidin-agarose beads.

  • Causality: Mixing the lysates before enrichment ensures that both populations undergo identical physical manipulations. This creates a perfectly controlled enrichment matrix where any deviation in the final ratio is strictly due to the inhibitor's binding.

Step 5: LC-MS/MS and Cross-Reactivity Quantification

  • Action: Perform on-bead tryptic digestion and analyze the released peptides via high-resolution LC-MS/MS.

  • Causality: Calculate the Heavy/Light (H/L) ratio for each identified cysteine-containing peptide. An H/L ratio 1.0 indicates equal probe labeling (no cross-reactivity). An H/L ratio < 0.25 indicates >75% target engagement by the inhibitor at that specific off-target site, mapping the compound's cross-reactivity landscape[3].

Workflow Visualization

CrossReactivity_Workflow N1 1. SILAC Cell Culture (Heavy/Light Isotopes) N2 2. Inhibitor Treatment (Covalent Binding) N1->N2 N3 3. Cell Lysis & Proteome Extraction N2->N3 N4 4. IA-Alkyne Probe (Labels Free Cysteines) N3->N4 N5 5. CuAAC Click Chemistry (Biotin Attachment) N4->N5 N6 6. Streptavidin Enrichment & Tryptic Digestion N5->N6 N7 7. LC-MS/MS Analysis (Isotope Quantification) N6->N7 N8 8. Cross-Reactivity Profile (Off-Target Map) N7->N8

Chemoproteomic workflow for profiling covalent inhibitor cross-reactivity.

References

  • Lanning, B. R. et al. "A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors." Nature Chemical Biology, 2014.[Link]

  • Hacker, S. M. et al. "Global profiling of lysine reactivity and ligandability in the human proteome." Nature Chemistry, 2017.[Link]

  • Wang, J. et al. "Identifying protein targets for covalent compounds." Current Protocols in Chemical Biology, 2014.[Link]

  • Zhao, Y. et al. "A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification." Cell Chemical Biology, 2017.[Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 1-(1H-benzimidazol-2-yl)-2-chloroethanone

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, in-depth technical and safety information for handling 1-(1H-benzimidazol-2-yl)-2-chloroethanone, a compound that, due to its chemical structure, requires stringent safety protocols. This document moves beyond a simple checklist to explain the rationale behind each safety measure, ensuring a deep understanding of the risks and the procedures to mitigate them effectively.

Understanding the Inherent Risks

Based on data for structurally similar compounds, such as other benzimidazole derivatives and chloroacetophenones, the primary hazards are anticipated to be:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled[1].

  • Skin and Eye Irritation: Likely to cause skin irritation and serious eye irritation[1][2].

  • Respiratory Irritation: May cause respiratory tract irritation[1][2].

Therefore, all handling procedures must be designed to minimize any potential exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling 1-(1H-benzimidazol-2-yl)-2-chloroethanone. The following table outlines the minimum required PPE, with explanations for the necessity of each item.

PPE ComponentSpecificationsRationale for Use
Gloves Chemical-resistant nitrile or neoprene gloves. Double-gloving is highly recommended.To prevent skin contact with the compound, which is likely to be a skin irritant and potentially absorbed through the skin[3]. Double-gloving provides an extra layer of protection against tears and permeation.
Eye Protection Chemical splash goggles that meet ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing.To protect the eyes from direct contact with the compound, which is expected to be a severe eye irritant[1][3].
Lab Coat A flame-resistant lab coat that is fully buttoned.To protect the skin and personal clothing from accidental spills and contamination[4][5].
Respiratory Protection A NIOSH-approved respirator (e.g., an N95 or higher) should be used when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of airborne particles.To prevent respiratory tract irritation from inhaling the powdered compound[1][3].
Footwear Closed-toe shoes made of a non-porous material.To protect the feet from spills[4].
Donning and Doffing PPE: A Critical Procedure

The order in which you put on and take off your PPE is vital to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Respirator Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves (Outer Pair Last) Don3->Don4 Doff1 1. Outer Gloves Doff2 2. Gown/Lab Coat Doff1->Doff2 Doff3 3. Goggles/Face Shield Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4 Doff5 5. Inner Gloves Doff4->Doff5

Figure 1: Standard Operating Procedure for Donning and Doffing PPE.

Safe Handling and Operational Plan

Adherence to a strict operational plan is non-negotiable.

Engineering Controls
  • Chemical Fume Hood: All weighing and handling of 1-(1H-benzimidazol-2-yl)-2-chloroethanone must be conducted in a certified chemical fume hood to minimize inhalation exposure[6][7].

  • Ventilation: Ensure the laboratory has adequate general ventilation[8][9].

  • Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly[8][9].

Step-by-Step Handling Protocol
  • Preparation: Before handling the compound, ensure all necessary PPE is correctly donned. Prepare your workspace within the chemical fume hood by lining it with absorbent, disposable bench paper.

  • Weighing: Use a dedicated set of spatulas and weighing boats. Handle the solid compound gently to avoid creating dust.

  • Dissolving: If preparing a solution, add the solid to the solvent slowly. Never add solvent to the solid in a way that could cause splashing.

  • Reactions: Conduct all reactions in a closed system or under reflux within the fume hood.

  • Post-Handling: After handling, decontaminate all surfaces with an appropriate solvent (e.g., ethanol), followed by a soap and water wash.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[8][9]. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open[6][8]. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention[8][10].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[6][8].

  • Spill: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For a large spill, evacuate the area and contact your institution's environmental health and safety department.

Waste Disposal Plan

Proper disposal of chemical waste is crucial for environmental and personal safety.

Waste_Disposal_Workflow cluster_waste Chemical Waste Disposal Pathway Solid_Waste Solid Waste (Contaminated PPE, bench paper, etc.) Sealed_Solid Sealed, Labeled Solid Waste Container Solid_Waste->Sealed_Solid Liquid_Waste Liquid Waste (Unused solutions, reaction mixtures) Sealed_Liquid Sealed, Labeled Liquid Waste Container Liquid_Waste->Sealed_Liquid EH_S Environmental Health & Safety Pickup Sealed_Solid->EH_S Sealed_Liquid->EH_S

Figure 2: Segregated Waste Disposal for 1-(1H-benzimidazol-2-yl)-2-chloroethanone.
  • Solid Waste: All solid waste, including contaminated gloves, bench paper, and weighing boats, should be placed in a clearly labeled, sealed container for hazardous solid waste.

  • Liquid Waste: All liquid waste, including unused solutions and reaction mixtures, should be collected in a dedicated, labeled container for halogenated organic waste.

  • Labeling: All waste containers must be clearly labeled with the full chemical name and the associated hazards.

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific guidance[2][8].

By adhering to these rigorous safety protocols, you can confidently and safely incorporate 1-(1H-benzimidazol-2-yl)-2-chloroethanone into your research and development workflows, ensuring both the integrity of your results and the well-being of your team.

References

  • PubChem. 1-(1H-Benzimidazol-2-yl)ethanone. National Center for Biotechnology Information. [Link]

  • U.S. Environmental Protection Agency. Personal Protective Equipment. [Link]

  • GZ Industrial Supplies. Safe Handling Practices for Laboratory Chemicals. [Link]

  • SDS Management Software. Safety Rules in Chemical Laboratories: A Practical Guide. [Link]

  • Cole-Parmer. Material Safety Data Sheet. [Link]

  • Alfa Aesar. Safety Data Sheet. [Link]

  • Duke University Chemistry. Safety Manual. [Link]

  • RACELAB. The importance of Personal Protective Equipment in the handling of chemicals. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.